1,3-Propane-D6-diamine 2hcl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2,2D2,3D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-HRTLFCCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and purification of deuterated diaminopropane
An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium-labeled compounds are critical tools in modern pharmaceutical research and development, offering pathways to modulate metabolic profiles, enhance pharmacokinetic properties, and serve as internal standards for quantitative analysis.[1][2][3][4] Among these, deuterated polyamines like 1,3-diaminopropane are of significant interest due to their roles in cellular processes and as building blocks in complex molecule synthesis.[5] This guide provides a comprehensive overview of the primary strategies for the , grounded in established chemical principles and field-proven methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer detailed characterization and purification workflows to ensure high isotopic purity and chemical integrity.
The Strategic Imperative for Deuteration in Drug Discovery
The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle molecular modification that can yield profound benefits in drug development. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the origin of the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond.[2]
Strategically placing deuterium atoms at sites of metabolic vulnerability can slow down enzymatic degradation, primarily by Cytochrome P450 enzymes.[3][6] This can lead to several desirable outcomes:
-
Improved Metabolic Stability: A longer drug half-life may allow for reduced dosing frequency.[4][6]
-
Enhanced Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[3][6]
-
Increased Selectivity: By preventing the formation of non-selective metabolites, deuteration can help maintain a drug's selectivity for its intended target.[4][6]
Deuterated molecules, including diaminopropanes, are also indispensable as internal standards in mass spectrometry-based quantitative assays due to their chemical similarity to the analyte and distinct mass difference.[1][7][8]
Synthetic Pathways to Deuterated Diaminopropane
The synthesis of deuterated 1,3-diaminopropane can be approached through two primary strategies: direct isotopic exchange on the parent molecule or de novo synthesis from deuterated precursors. The choice of method depends on the desired level and position of deuteration, cost, and available starting materials.
Strategy 1: Catalytic Hydrogen Isotope Exchange (HIE)
Hydrogen Isotope Exchange (HIE) is a powerful technique for late-stage deuteration, where a non-deuterated substrate is treated with a deuterium source in the presence of a catalyst.[2] For 1,3-diaminopropane, this method is particularly effective for exchanging the protons on the carbon atoms adjacent (alpha) to the amine groups.
Mechanism and Rationale: Transition metal catalysts, such as Palladium (Pd) or Ruthenium (Ru), are highly effective for facilitating H-D exchange.[9] The reaction typically uses heavy water (D₂O) as an inexpensive and readily available deuterium source.[9][10] The catalyst activates the C-H bonds, allowing for reversible exchange with deuterium from the solvent. Driving the reaction towards high deuterium incorporation often requires using a large excess of the deuterium source.[10]
Workflow for Hydrogen Isotope Exchange:
Caption: General workflow for H-D exchange deuteration.
Strategy 2: De Novo Synthesis via Reductive Amination
Building the deuterated molecule from smaller, deuterated fragments offers precise control over the location of deuterium incorporation. The standard industrial synthesis of 1,3-diaminopropane involves the hydrogenation of aminopropionitrile, which is formed from acrylonitrile and ammonia.[5][11] This pathway can be adapted for deuteration.
Mechanism and Rationale: This approach involves the catalytic reduction of a dinitrile precursor (e.g., malononitrile) or an aminonitrile precursor using a deuterium source. The most common method is catalytic deuteration using deuterium gas (D₂) with a metal catalyst like Nickel (Ni) or Cobalt (Co).[11] Alternatively, deuterated metal hydrides like lithium aluminum deuteride (LiAlD₄) can be used, though this is often a more expensive option.[9]
Starting with malononitrile (NC-CH₂-CN), the central methylene protons are acidic and can be exchanged for deuterium under basic conditions using D₂O prior to reduction. Subsequent reduction of the dinitrile groups with a standard hydrogen source (e.g., H₂) would yield 1,3-diaminopropane-2,2-d₂. For full deuteration of the carbon backbone, a deuterated reducing agent is required.
Workflow for Reductive Amination Synthesis:
Caption: De Novo synthesis via reductive deuteration.
| Parameter | Hydrogen Isotope Exchange (HIE) | De Novo Synthesis (Reductive Amination) |
| Starting Material | 1,3-Diaminopropane | Acrylonitrile, Malononitrile |
| Deuterium Source | D₂O (cost-effective) | D₂ gas, LiAlD₄ (can be expensive) |
| Selectivity | Less selective; typically α-protons | Highly selective based on precursor |
| Deuterium Incorporation | High, but may be incomplete | High, often near-quantitative at target sites |
| Primary Advantage | Late-stage functionalization | Precise control of deuterium placement |
| Primary Disadvantage | Potential for incomplete or scrambled labeling | Requires multi-step synthesis |
Purification of Deuterated Diaminopropane
Regardless of the synthetic route, purification is a critical step to remove unreacted starting materials, catalysts, byproducts, and residual protio-species. The polar, basic nature of diaminopropane necessitates specific purification strategies.
Fractional Distillation
1,3-Diaminopropane is a liquid with a boiling point of approximately 136 °C. Fractional distillation under atmospheric or reduced pressure is a primary method for removing non-volatile impurities (like catalysts) and separating it from solvents or byproducts with significantly different boiling points. While the boiling point of the deuterated analogue is slightly higher than the protio version (D₂O boils at 101.4 °C vs. H₂O at 100.0 °C), separating isotopologues by distillation is challenging and typically reserved for specialized isotopic enrichment processes.[12][13]
Chemical Purification via Complexation or Salt Formation
A highly effective method for separating amines from neutral organic compounds involves leveraging their basicity.
-
Acid-Base Extraction: Washing an organic solution of the crude product with dilute acid (e.g., HCl) will protonate the diaminopropane, transferring it to the aqueous phase as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Complexation with Metal Salts: Polyamines are excellent ligands for metal ions. Washing a crude mixture with an aqueous solution of copper(II) sulfate (CuSO₄) can effectively remove 1,3-diaminopropane by forming a water-soluble copper-amine complex.[14] This is particularly useful when the desired product is a non-coordinating species. Care must be taken as this method may not be suitable if the target deuterated compound can also complex with the metal ion.[14]
-
Crystallization of Salts: The hydrochloride or dihydrochloride salt of 1,3-diaminopropane can be formed by treating a solution of the amine (e.g., in isopropanol or ether) with HCl. The resulting salt often has good crystallinity and can be purified by recrystallization, effectively removing soluble impurities. The free base is then regenerated by treatment with a strong base.
Chromatographic Methods
For high-purity applications, chromatography is indispensable.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and optimizing purification conditions.[15] For a basic compound like diaminopropane, a silica gel plate with a polar, often basic, mobile phase (e.g., Dichloromethane:Methanol:Ammonia) is effective.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for both analysis and purification of polyamines.[16] Derivatization of the amines (e.g., with benzoyl chloride) may be required to achieve good separation and detection.[16] For purification, a preparative scale reverse-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent can be used.[8]
Purification and Characterization Workflow:
Caption: Integrated workflow for purification and quality control.
Experimental Protocols
Protocol: Synthesis of 1,3-Diaminopropane-1,1,3,3-d₄ via Catalytic Deuteration
This protocol adapts the standard hydrogenation of 3-aminopropionitrile.
Materials:
-
3-Aminopropionitrile
-
Raney Nickel (or Cobalt) catalyst, slurry in water
-
Deuterium gas (D₂)
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In the autoclave, add Raney Nickel catalyst (approx. 5-10% by weight of the substrate) under a stream of inert gas (Argon or Nitrogen). Wash the catalyst with anhydrous ethanol three times to remove water.
-
Charging the Reactor: Add a solution of 3-aminopropionitrile in anhydrous ethanol to the autoclave.
-
Deuteration: Seal the reactor. Purge the system with nitrogen gas, then with deuterium gas. Pressurize the reactor with D₂ gas to the desired pressure (e.g., 50-100 bar).
-
Reaction: Begin stirring and heat the reactor to 60-100 °C. Monitor the reaction progress by observing the pressure drop of D₂ gas.[11] The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess D₂ gas. Purge with nitrogen.
-
Isolation: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Concentration: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude deuterated 1,3-diaminopropane.
Protocol: Purification via Dihydrochloride Salt Formation
Materials:
-
Crude deuterated 1,3-diaminopropane
-
Isopropanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolution: Dissolve the crude deuterated 1,3-diaminopropane in anhydrous isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2 equivalents) of concentrated HCl dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution. A white precipitate of the dihydrochloride salt will form.
-
Crystallization: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Add anhydrous diethyl ether to further decrease the solubility of the salt and promote precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified 1,3-diaminopropane-dₓ dihydrochloride salt under vacuum.
-
(Optional) Regeneration of Free Base: To recover the free amine, dissolve the salt in a minimal amount of water, cool in an ice bath, and add an excess of concentrated NaOH solution. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure deuterated 1,3-diaminopropane.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the success of the synthesis and purification.[17]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the disappearance of signals at positions where deuterium has been incorporated. ²H NMR will show a signal for each magnetically non-equivalent deuterium atom, confirming its presence. ¹³C NMR can also be used to observe isotopic shifts.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the product, confirming the number of deuterium atoms incorporated. It is also the primary tool for assessing isotopic enrichment (e.g., %D) by analyzing the distribution of isotopologues.[17]
Conclusion
The synthesis of deuterated 1,3-diaminopropane is a tractable yet nuanced process that provides researchers with a valuable tool for advancing drug discovery and mechanistic studies. The choice between hydrogen isotope exchange and de novo synthesis depends on the specific requirements for isotopic purity and placement. Mastery of the purification techniques, particularly those leveraging the basicity of the amine functional groups, is paramount to achieving the high chemical and isotopic purity required for demanding applications. The protocols and workflows outlined in this guide provide a robust framework for the successful synthesis, purification, and characterization of these important labeled compounds.
References
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An In-depth Technical Guide on the Safe Handling of 1,3-Diaminopropane-d6 Dihydrochloride
This guide provides comprehensive safety information and handling protocols for 1,3-diaminopropane-d6 dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented is synthesized from authoritative safety data sheets (SDS) of the analogous non-deuterated compound, 1,3-diaminopropane, and its dihydrochloride salt, in line with standard industry practice for isotopically labeled compounds.
A Note on Isotopic Labeling
Deuterium-labeled compounds, such as 1,3-diaminopropane-d6 dihydrochloride, are invaluable tools in pharmaceutical research, particularly in metabolic (DMPK) studies and as internal standards for mass spectrometry. The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, can slow down metabolic processes, potentially improving a drug's half-life or reducing toxic metabolite formation. For the purposes of laboratory safety and handling, the chemical hazards of a deuterated compound are considered identical to its non-deuterated counterpart. The core chemical reactivity, corrosivity, and toxicity are not significantly altered by isotopic substitution. Therefore, the safety protocols outlined below are based on the well-documented hazards of 1,3-diaminopropane and its dihydrochloride salt.
Section 1: Chemical Identification and Properties
1,3-Diaminopropane-d6 dihydrochloride is the deuterated form of 1,3-diaminopropane dihydrochloride. The parent compound, 1,3-diaminopropane, is a colorless liquid with a characteristic fishy, amine-like odor.[1] It is soluble in water and many polar organic solvents.[1] The dihydrochloride salt is typically a solid.
| Property | 1,3-Diaminopropane (Free Base) | 1,3-Diaminopropane Dihydrochloride |
| Synonyms | Trimethylenediamine, 1,3-Propanediamine | Trimethylenediamine Dihydrochloride |
| CAS Number | 109-76-2[1][2] | 10517-44-9[3] |
| Molecular Formula | C₃H₁₀N₂[1][2] | C₃H₁₂Cl₂N₂[3] |
| Molecular Weight | 74.12 g/mol [1][2] | 147.05 g/mol [3] |
| Appearance | Colorless liquid[1] | Solid |
| Boiling Point | 140 °C[2] | Not applicable |
| Melting Point | -12 °C[2] | Not available |
| Density | 0.888 g/mL at 25 °C[2] | Not available |
Section 2: Hazard Identification and GHS Classification
Based on the Globally Harmonized System (GHS), 1,3-diaminopropane is classified as a hazardous substance with multiple risk factors.[4] The dihydrochloride salt is also classified as a dangerous good for transport.[3]
GHS Pictograms:
-
GHS02: Flame: Flammable liquid.[5]
-
GHS05: Corrosion: Causes severe skin burns and eye damage.[5]
-
GHS06: Skull and Crossbones: Fatal in contact with skin.[5]
-
GHS08: Health Hazard: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Signal Word: Danger[1]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[5]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Precautionary Statements (Selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER/doctor.[5]
Section 3: Risk Assessment and Engineering Controls
A thorough risk assessment is paramount before handling 1,3-diaminopropane-d6 dihydrochloride. The primary hazards stem from its corrosive nature and high dermal toxicity.
Causality of Hazards: Amines are basic compounds that can cause severe tissue damage upon contact. The corrosivity of 1,3-diaminopropane can lead to severe skin burns and permanent eye damage.[8] Its high acute dermal toxicity means that even small amounts absorbed through the skin can be fatal.[8]
Engineering Controls: To mitigate these risks, the following engineering controls are mandatory:
-
Fume Hood: All handling of 1,3-diaminopropane-d6 dihydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[6]
-
Ventilation: Use local and general exhaust ventilation to keep airborne concentrations low.[5]
-
Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential in case of accidental contact.[6]
Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is crucial for the safe handling and storage of 1,3-diaminopropane-d6 dihydrochloride.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles and a face shield.[6]
-
Skin Protection: A chemically resistant lab coat and disposable sleeves are required.[9]
-
Gloves: Use appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9] It is recommended to use two pairs of gloves.[9] Change gloves immediately if they become contaminated.
Handling Protocol
-
Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is worn.
-
Dispensing: For solid dihydrochloride salt, carefully weigh the required amount in the fume hood. For the liquid free base, use a calibrated pipette. Avoid generating dust or aerosols.[6][7]
-
Solution Preparation: Add the compound to the solvent slowly. Be aware that reactions with acids are exothermic.[10]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory.[6][7]
Caption: Step-by-step safe handling workflow.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as acids, oxidizing agents, and isocyanates.[10]
-
Due to the hygroscopic nature of many deuterated compounds, it is good practice to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[11][12]
Disposal
Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must ensure complete and accurate classification of the waste.
Section 5: Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the area and restrict access.
-
If the spill is flammable, remove all ignition sources.[8]
-
For small spills, use an absorbent material to pick up the liquid.[9]
-
Place the contaminated absorbent in a sealed, vapor-tight plastic bag for disposal.[9]
-
Wash the spill area with soap and water.[9]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[9]
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Caption: Emergency response flowchart for spills and personal exposure.
Section 6: Isotopic Labeling Considerations in Research
While the immediate safety hazards of 1,3-diaminopropane-d6 dihydrochloride are dictated by its chemical properties, the isotopic labeling is central to its scientific application.
-
Purity and Characterization: The isotopic enrichment and purity of deuterated compounds are critical for experimental success. These are typically verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15] Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
-
Kinetic Isotope Effect: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This is particularly relevant in drug metabolism studies, where deuteration can slow the breakdown of a drug, leading to a longer half-life.
-
Hygroscopicity: Deuterated compounds are often hygroscopic and can exchange deuterium with protons from atmospheric moisture.[12] Therefore, handling in a dry, inert atmosphere is recommended to maintain isotopic integrity.[11][12]
By understanding and implementing these safety protocols, researchers can confidently and safely utilize 1,3-diaminopropane-d6 dihydrochloride in their critical work, advancing the fields of science and drug development.
References
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- 6. sds.metasci.ca [sds.metasci.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 1,3-DIAMINOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. AMINES, LIQUID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ckgas.com [ckgas.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. chromservis.eu [chromservis.eu]
- 15. resolvemass.ca [resolvemass.ca]
Precision Quantitative Proteomics: A Technical Guide to Metabolic Labeling with Deuterated Amines (D-SILAC)
Executive Summary: The Deuterium Paradigm
In the landscape of quantitative proteomics, Metabolic Labeling with Deuterated Amines —specifically the incorporation of deuterium-labeled amino acids (D-SILAC)—represents a high-precision alternative to traditional
This guide addresses the technical core of using deuterated amines (primarily L-Lysine-d4 and L-Leucine-d3 ) to track proteome dynamics. It specifically tackles the Deuterium Isotope Effect on reverse-phase chromatography—the critical variable that, if ignored, leads to quantification failure.
The Physicochemical Mechanism
The Labeling Principle
Unlike chemical labeling (e.g., TMT, Reductive Dimethylation) which tags proteins after extraction, metabolic labeling incorporates the isotopic tag during translation.[1] The cell utilizes the deuterated amine (amino acid) as a building block.
-
Tracer: L-Lysine-4,4,5,5-d4 (Lys-d4).
-
Target: All nascent polypeptides containing Lysine.
-
Mass Shift: +4.025 Da per Lysine residue.
The Deuterium Isotope Effect (The "Shift")
The defining technical challenge of deuterated labeling is the Chromatographic Retention Time (RT) Shift .
-
Mechanism: The C-D bond is shorter (approx. 0.005 Å) and less polarizable than the C-H bond. This reduces the effective molar volume and Van der Waals interactions of the molecule.
-
Result: Deuterated peptides are slightly less lipophilic than their hydrogen counterparts.
-
Observation: In Reverse-Phase Liquid Chromatography (RPLC), deuterated peptides elute earlier than non-deuterated peptides.[2]
-
Quantification Impact: Standard software expecting perfect co-elution (like in
C SILAC) will miss the heavy peak if the search window is too narrow.
Experimental Workflow: D-SILAC Protocol
This protocol is designed for mammalian cell culture (e.g., HeLa, HEK293) to measure protein turnover rates under drug treatment.
Phase 1: Reagent Preparation & Media Formulation
Critical Step: You must eliminate all sources of natural (light) amines. Standard FBS contains high levels of Lysine.
-
Dialyzed FBS: Use FBS dialyzed against 10 kDa cutoff membranes to remove free amino acids.
-
Deficient Media: Prepare DMEM or RPMI lacking L-Lysine and L-Arginine.
-
Reconstitution:
-
Light Media (Control): Add natural L-Lysine (73 mg/L for DMEM) and L-Arginine (42 mg/L).
-
Heavy Media (Label): Add L-Lysine-d4 (same molar concentration) and natural L-Arginine.
-
Note: Arginine is added to prevent metabolic conversion of Lysine to Arginine (though less common than Arg->Pro conversion, it stabilizes the amine pool).
-
Phase 2: Adaptation and Labeling
To ensure complete proteome labeling (steady-state), cells must undergo at least 5-6 cell divisions.
-
Seed Cells: Thaw cells directly into Light media.
-
Passage 1 (Adaptation): Split cells into Heavy media.
-
Passage 2-5 (Incorporation): Maintain cells in Heavy media.
-
QC Check: At Passage 5, lyse a small aliquot and run MS. Check a housekeeping protein (e.g., Actin). Heavy peptide intensity should be >97% of total.
-
Phase 3: Drug Treatment & Lysis (Pulse-Chase)
For drug development (e.g., PROTAC efficacy), we measure the disappearance of the heavy label or the appearance of the light label upon media switch.
-
Pulse: Cells fully labeled with Lys-d4.
-
Wash: PBS wash x3 to remove free heavy amines.
-
Chase: Switch to Light media + Drug (or Vehicle).
-
Harvest: Lyse cells at
hours. -
Digestion: Standard Trypsin digestion (cleaves C-terminal to Lys/Arg).
Visualization of Signaling & Workflow
The following diagram illustrates the comparative workflow between standard SILAC and the Deuterated approach, highlighting the critical chromatographic divergence.
Caption: Workflow of Deuterated SILAC showing the critical separation of Light and Heavy peaks during RPLC due to the deuterium isotope effect.
Data Analysis: Handling the Shift
Standard SILAC algorithms often fail with deuterated amines because they assume
The Quantitation Table
Comparison of Deuterated Amines vs. Traditional Isotopes.
| Parameter | Deuterated (D-SILAC) | Impact on Protocol | |
| Precursor | Lys-( | Lys-( | Deuterium is significantly cheaper. |
| Mass Shift | +8.01 Da | +4.02 Da | Ensure MS1 isolation window > 4 Da. |
| Chromatography | Co-elution | Early Elution | Heavy peak appears 2–10s before Light. |
| Peak Width | Identical | Heavy often sharper | Requires "Feature Matching" in software. |
| Hydrophobicity | Unchanged | Decreased | Critical: Enable "Re-quantify" or widen RT windows. |
Software Configuration (MaxQuant Example)
To process Lys-d4 data successfully:
-
Modifications: Add Lys4 as a heavy label.
-
Match Between Runs: Enable. This is crucial to bridge the RT gap.
-
Recalibration: Verify the "Mass recalibration" step does not discard the shifted peak as a different peptide.
-
RT Shift Tolerance: In advanced settings, allow for a "Match window" of at least 0.5–1.0 min to account for the deuterium shift.
Scientific Validation & Troubleshooting
The "Proline Conversion" Artifact
A common failure mode in amine labeling is the metabolic conversion of Arginine to Proline.
-
Symptom: You see satellite peaks in Proline-containing peptides.
-
Fix: Titrate L-Arginine concentration. Excess Arginine suppresses the de novo synthesis of Proline from Arginine.
Incomplete Incorporation
-
Symptom: Heavy channel intensity < 95% after 5 passages.
-
Root Cause: Undialyzed FBS leaking light amino acids or high autophagy rates recycling light amino acids.
-
Fix: Use 100% dialyzed FBS and ensure cells are in log-phase growth (not over-confluent) to maximize synthesis.
Distinguishing from Chemical Labeling
Do not confuse Metabolic Labeling with Reductive Dimethylation .
-
Metabolic:[1][3][4][5][6] Cells eat Lys-d4. Label is integral. Measures turnover.
-
Chemical:[1][5][7][8][9] Lysate is reacted with Formaldehyde-d2. Label is surface-only. Measures relative abundance only (snapshot).
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Zhang, Y., et al. (2020).[10] Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. Link
-
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems & Protocols. Link
-
BenchChem. Application Notes and Protocols for In Vivo Metabolic Labeling Using L-Lysine-d4. Link
-
MacCoss Lab (Skyline). Retention Time shifts using deuterated internal standards. Link
Sources
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. isotope.com [isotope.com]
Methodological & Application
Application Note: 1,3-Propane-D6-diamine 2HCl as an Internal Standard for Accurate Quantification by LC-MS
Introduction: The Imperative for Precision in LC-MS Bioanalysis
In the landscape of drug development and clinical research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of small molecules in complex biological matrices. The inherent sensitivity and selectivity of this technique are unparalleled; however, its accuracy is contingent upon the effective mitigation of experimental variability. Factors such as sample loss during preparation, fluctuations in instrument response, and matrix effects can significantly impact the reliability of quantitative data.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges, a principle elegantly actualized through the application of 1,3-Propane-D6-diamine 2HCl.[3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust use of this compound as an internal standard for the accurate quantification of 1,3-diaminopropane and related analytes. We will delve into the underlying principles of isotope dilution mass spectrometry (IDMS), detail the physicochemical properties of this internal standard, and present two validated protocols for its application: a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) and a derivatization-based method for enhanced sensitivity and chromatographic performance on reversed-phase systems.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the earliest stage of the workflow.[4] The SIL-IS, in this case 1,3-Propane-D6-diamine, is chemically identical to the analyte of interest (1,3-diaminopropane) but has a different mass due to the replacement of hydrogen atoms with deuterium.[3]
The core principle is that the SIL-IS will behave identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization. Any sample loss or variation in MS signal will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, effectively normalizing for experimental inconsistencies.[1][5]
Physicochemical Properties: Analyte and Internal Standard
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | 1,3-Diaminopropane (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₃H₁₀N₂ | C₃D₆N₂·2HCl |
| Molecular Weight | 74.13 g/mol [6][7] | 153.08 g/mol [8] |
| CAS Number | 109-76-2[6][7] | 65898-86-4[8] |
| Appearance | Colorless liquid with a fishy odor[9] | Solid |
| Solubility | Soluble in water and polar organic solvents[9] | Freely soluble in water and alcohols[8] |
| Isotopic Purity | N/A | ≥98 atom % D[8] |
The dihydrochloride salt form of the internal standard enhances its stability and simplifies handling and weighing for the preparation of stock solutions.[8]
Experimental Protocols
Two distinct, yet equally robust, protocols are presented to accommodate different analytical needs and laboratory instrumentation.
Protocol 1: Direct Analysis using HILIC-MS/MS
This method is advantageous for its simplicity, as it avoids a derivatization step, and is well-suited for the analysis of polar compounds like 1,3-diaminopropane. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes.[4][10][11]
-
Preparation of Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Working Internal Standard Solution (IS Working):
-
Dilute the IS Stock solution with the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate) to a final concentration of 100 ng/mL. This concentration may need to be optimized based on instrument sensitivity.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS Working solution (100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-Diaminopropane | 75.1 | 58.1 (Loss of NH₃) | 15 |
| 1,3-Propane-D6-diamine | 81.1 | 62.1 (Loss of ND₃) | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Protocol 2: Analysis with Benzoyl Chloride Derivatization
Derivatization with benzoyl chloride is a rapid and effective way to improve the chromatographic retention of polar amines on reversed-phase columns and enhance their ionization efficiency in the mass spectrometer.[10] The benzoyl groups add hydrophobicity to the molecule and provide a consistent fragmentation pattern.
-
Preparation of Internal Standard Stock and Working Solutions:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Sample Preparation and Derivatization (Plasma):
-
To 100 µL of plasma sample, add 20 µL of the IS Working solution (100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 20 µL of 1% formic acid in water to quench the reaction.
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of 50% acetonitrile in water.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3-Diaminopropane (dibenzoylated) | 283.2 | 105.1 (Benzoyl cation) | 20 |
| 1,3-Propane-D6-diamine (dibenzoylated) | 289.2 | 105.1 (Benzoyl cation) | 20 |
Note: The product ion for both the analyte and the internal standard is the same, as the fragmentation occurs at the benzoyl moiety. The specificity is achieved through the different precursor ion masses.
Method Validation: A Self-Validating System
A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters, in accordance with FDA guidelines, should be assessed.
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. | Demonstrates the relationship between concentration and response is well-defined. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. | Confirms the method provides results close to the true value and is reproducible. |
| Matrix Effect | The ratio of analyte response in the presence and absence of matrix should be consistent across different lots of matrix. | Evaluates the impact of matrix components on ionization efficiency. |
| Recovery | Consistent and reproducible extraction efficiency for the analyte and IS. | Ensures the sample preparation process is efficient and reliable. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Guarantees the integrity of the analyte from sample collection to analysis. |
Visualizing the Workflow
The following diagrams illustrate the key steps in utilizing this compound as an internal standard.
Caption: LC-MS workflow with an internal standard.
Caption: Principle of co-processing and detection.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 1,3-diaminopropane in complex biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical workflow. By implementing the detailed HILIC or derivatization-based protocols and adhering to stringent validation criteria, researchers can achieve high-quality, reproducible data that meets regulatory expectations. The principles and methodologies outlined in this guide serve as a foundation for the development of sensitive and accurate bioanalytical assays, ultimately contributing to the advancement of pharmaceutical and clinical research.
References
-
ResolveMass Laboratories Inc. 1,3-Propanediamine-d6 2 HCl | CAS 65898-86-4. [Link]
-
MDPI. A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. [Link]
-
PubMed. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. [Link]
-
Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
-
Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
PubMed. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. [Link]
-
OSTI.gov. Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
SAGE Journals. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
-
LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]
-
PubMed Central. Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
-
Wikipedia. 1,3-Diaminopropane. [Link]
-
IISTE.org. Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResearchGate. Use of Internal Standards in LC-MS Bioanalysis | Request PDF. [Link]
-
PubMed. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
- Google Patents. Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
-
IARC Exposome-Explorer. 1,3-Diaminopropane (Compound). [Link]
-
ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
PubChem. 1,3-Propanediamine. [Link]
-
LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]
-
NIH. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
FDA. Bioanalytical Method Validation. [Link]
-
ResearchGate. Polyamine analysis by LC-MS | Request PDF. [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
Sources
- 1. 1,3-Diaminopropane(109-76-2) 1H NMR [m.chemicalbook.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. halocolumns.com [halocolumns.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Using 1,3-Propane-D6-diamine 2HCl in NMR
Executive Summary
1,3-Propane-D6-diamine 2HCl (CAS 65898-86-4) is a fully deuterated aliphatic diamine salt. In Nuclear Magnetic Resonance (NMR) spectroscopy, it serves two critical, distinct functions:
-
Metabolic Tracer: A stable isotope probe for monitoring polyamine catabolism and biosynthesis pathways, specifically the interconversion of spermidine/spermine and the production of 1,3-diaminopropane (a biomarker in neurodegenerative conditions like Parkinson's Disease).
-
"Silent" Chemical Probe: A structural stabilizer or pH buffer component that provides necessary ionic strength and hydrogen-bonding capability without introducing interfering aliphatic proton signals (
ppm) in H NMR spectra.
This guide provides high-fidelity protocols for utilizing this reagent in metabolic flux analysis and quantitative NMR (qNMR) workflows.
Technical Specifications & Mechanism
Chemical Identity[1]
-
Formula:
(in ) / (in ) -
MW: 153.08 g/mol (D6 salt form) vs 147.05 g/mol (non-deuterated)
-
Isotopic Enrichment:
D
The "Silent" Mechanism
In standard
-
D6-Substitution: Replaces all carbon-bound protons with deuterium (
H). -
Result: The aliphatic region becomes transparent in
H NMR. -
Exchangeable Protons: The amine protons (
) remain exchangeable. In , they exchange to and become invisible. In DMSO- , they appear as broad singlets around ppm.
Workflow 1: Metabolic Flux Analysis (Polyamine Pathway)
Objective: To trace the catabolism of polyamines or quantify endogenous 1,3-diaminopropane levels using the D6-analog as an Internal Standard (ISTD).
Biological Context
1,3-Diaminopropane is a breakdown product of Spermidine via Polyamine Oxidase (PAO) . Elevated levels are associated with oxidative stress and neurodegeneration.
Experimental Protocol
Step 1: Cell Culture & Pulse Labeling
-
Seeding: Seed mammalian cells (e.g., SH-SY5Y or HepG2) in 100 mm dishes. Cultivate until 70-80% confluence.
-
Treatment:
-
Experimental Group: Treat cells with polyamine pathway modulators (e.g., PAO inhibitors).
-
Spike-In: Add 100
M this compound to the media as a tracer to monitor reverse-metabolism or uptake kinetics. -
Duration: Incubate for 4–24 hours.
-
Step 2: Metabolite Extraction (Quenching)
-
Wash: Rapidly wash cells
with ice-cold PBS (pH 7.4) to remove extracellular tracer. -
Lysis: Add 1 mL of cold Methanol/Water (80:20) directly to the plate. Scrape cells and transfer to a microcentrifuge tube.
-
Disruption: Vortex vigorously for 1 min; sonicate on ice for 3 cycles (10s on/30s off).
-
Clarification: Centrifuge at
for 10 min at 4°C. Collect supernatant. -
Drying: Evaporate methanol using a SpeedVac or nitrogen stream.
Step 3: NMR Sample Preparation
-
Reconstitution: Dissolve the dried pellet in 600
L of NMR Buffer :-
Solvent:
(99.9% D). -
Buffer: 100 mM Phosphate Buffer (pH 7.4, uncorrected).
-
Reference: 0.5 mM TSP (
-trimethylsilylpropionic acid). -
Note: The D6-diamine tracer will be visible in
H NMR or silent in H NMR (differentiating it from endogenous production).
-
Step 4: Acquisition Parameters
| Parameter | ||
| Objective | Quantify endogenous (H-form) metabolites | Quantify tracer (D-form) uptake |
| Pulse Sequence | noesypr1d (Water suppression) | zg or zg2h (1D Deuterium) |
| Relaxation Delay (D1) | 4.0 s | 1.0 - 2.0 s (T1 of D is short) |
| Scans (NS) | 64 - 128 | 512 - 1024 (Low sensitivity of D) |
| Center (O1P) | 4.7 ppm (HDO) | ~3.0 ppm (D-signal center) |
Workflow 2: "Silent" Buffer for Protein/DNA NMR
Objective: Use 1,3-Propane-D6-diamine as a cationic stabilizer for DNA/RNA samples without obscuring the sugar/base proton signals.
Rationale
Diamines bind to the phosphate backbone of nucleic acids, stabilizing their secondary structure. Using the D6-analog prevents the diamine's aliphatic signals (1.8, 3.0 ppm) from overlapping with the sugar H2'/H2'' region of DNA.
Protocol
-
Stock Preparation: Prepare a 1.0 M stock of this compound in
. -
pH Adjustment: The 2HCl salt is acidic. Adjust pH to 6.5–7.0 using small aliquots of
(deuterated sodium hydroxide). Crucial: Do not use NaOH to avoid introducing HDO. -
Sample Assembly:
-
DNA/RNA Oligo: 0.5 – 1.0 mM.
-
Buffer: 10 mM Sodium Phosphate, pH 6.5.
-
Additive: 5 – 20 mM 1,3-Propane-D6-diamine .
-
Solvent: 90%
/ 10% (for exchangeable protons) OR 100% (for non-exchangeable).
-
Data Analysis & Interpretation
Chemical Shift Table
Comparison of the Non-Deuterated vs. Deuterated species in
| Position | Group | |||
| 1, 3 | 3.05 ppm (t, | Silent | 3.01 ppm (br s) | |
| 2 | 1.98 ppm (quint, | Silent | 1.94 ppm (br s) | |
| Amine | Exchange (invisible in | Exchange (invisible) | Exchange (invisible) |
Pathway Visualization
The following diagram illustrates the metabolic context of 1,3-diaminopropane and where the D6-tracer fits.
Figure 1: Polyamine metabolic pathway highlighting the generation of 1,3-diaminopropane via Polyamine Oxidase (PAO) and the application of the D6-analog for quantification.
References
-
Resolve Mass Laboratories. (n.d.). 1,3-Propanediamine-d6 2 HCl Overview and Applications. Retrieved from [Link]
-
Wishart, D. S., et al. (2019). NMR-Based Metabolomics Analysis of Metabolite Profiles. MDPI. Retrieved from [Link]
-
Saiki, S., et al. (2019). A Metabolic Profile of Polyamines in Parkinson Disease: A Promising Biomarker. Annals of Neurology. Retrieved from [Link]
-
Häkkinen, M., et al. (2010).[1] Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. ResearchGate. Retrieved from [Link]
Sources
Application Note: Sample Preparation & Bioanalysis of Polyamines using 1,3-Propane-D6-diamine 2HCl
Abstract
This guide details the strategic application of 1,3-Propane-D6-diamine 2HCl (Hexadeutero-1,3-diaminopropane dihydrochloride) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of polyamines in biological matrices. Due to the lack of chromophores and high polarity of native polyamines, this protocol utilizes Dansyl Chloride (Dns-Cl) derivatization coupled with LC-MS/MS. We address the specific handling requirements of the hygroscopic dihydrochloride salt and provide a validated workflow to correct for matrix effects and extraction variability.
Introduction & Chemical Context
The Molecule
This compound is the deuterated analog of 1,3-propanediamine (trimethylenediamine). It serves as the "Gold Standard" internal standard for quantifying its native counterpart and is often used as a surrogate IS for structurally related polyamines (e.g., Putrescine) when specific isotopologues are unavailable.
-
Chemical Formula:
-
Role: Corrects for ionization suppression (matrix effects) and recovery losses during protein precipitation.
-
Why D6? The hexadeutero-labeling occurs on the carbon backbone. Unlike amine-deuteration (
), which exchanges rapidly with protic solvents (water/methanol), backbone deuteration is stable, ensuring the mass shift (+6 Da) is preserved throughout aqueous extraction.
The "2HCl" Factor
The dihydrochloride salt form renders the molecule highly water-soluble but significantly acidic.
-
Critical Consideration: In derivatization reactions requiring basic pH (e.g., Dansylation, Benzoylation), the acidity of the IS stock must be neutralized. Failure to account for the 2 molar equivalents of HCl will drop the reaction pH below the pKa of the amine, stalling the derivatization.
Material Handling & Storage
| Parameter | Specification | Causality / Rationale |
| Hygroscopicity | High | The salt readily absorbs atmospheric moisture. Weighing errors occur if the vial is left open. Equilibrate to RT before opening. |
| Solubility | Water, 0.1M HCl | Highly soluble in aqueous acid. Avoid pure organic solvents for stock preparation to prevent precipitation. |
| Stock Stability | -20°C (6 months) | Polyamines are stable, but dilute aqueous solutions can adhere to glass. Use Polypropylene (PP) vials. |
| Light Sensitivity | Low (Native) / High (Derivative) | The native amine is stable; however, after dansylation, samples must be protected from light to prevent fluorescence quenching. |
Validated Protocol: Plasma Polyamine Quantification
Methodology: LC-MS/MS with Dansyl Chloride Derivatization.
Reagent Preparation
-
IS Stock Solution (1 mg/mL): Dissolve this compound in 0.1 M HCl. Store in PP tubes.
-
Working IS Solution (1 µg/mL): Dilute Stock in water.
-
Derivatization Reagent: 10 mg/mL Dansyl Chloride in Acetone. (Prepare fresh; light sensitive).
-
Buffer: Saturated Sodium Carbonate (
) or 0.5M Sodium Bicarbonate (pH 9.5–10).
Step-by-Step Workflow
Phase 1: Extraction & Spiking
-
Aliquot: Transfer 100 µL of plasma/bio-fluid to a 1.5 mL PP tube.
-
Spike IS: Add 10 µL of Working IS Solution (D6) . Vortex 10s.
-
Note: Adding IS before precipitation ensures it tracks extraction efficiency.
-
-
Precipitation: Add 200 µL of 5% Perchloric Acid (PCA) .
-
Mechanism:[1] PCA precipitates proteins and protonates amines, stabilizing them.
-
-
Centrifugation: 12,000 x g for 10 min at 4°C. Collect supernatant.
Phase 2: Derivatization (The Critical Step)
-
Transfer: Move 100 µL of supernatant to a glass vial (glass is acceptable after derivatization, but PP is safer).
-
Neutralization: Add 50 µL of Saturated
.-
Check: pH must be > 9.0. The carbonate neutralizes the PCA from extraction and the 2HCl from the IS.
-
-
Reaction: Add 200 µL of Dansyl Chloride Solution . Vortex.
-
Incubation: Heat at 60°C for 15 minutes (or 40°C for 30 mins).
-
Reaction: Nucleophilic attack of the amine nitrogen on the sulfonyl chloride sulfur.
-
-
Quenching (Optional): Add 20 µL of Proline or Glutamate (scavenges excess Dansyl-Cl) if injecting directly.
Phase 3: Cleanup & Analysis
-
Extraction (LLE): Add 500 µL Toluene or Ethyl Acetate. Vortex 1 min. Centrifuge.
-
Recovery: Transfer the organic (upper) layer to a fresh vial. Evaporate to dryness under
. -
Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
LC-MS/MS: Inject 5 µL.
Visualizing the Workflow (Graphviz)
Figure 1: Critical path for polyamine quantification. Note the pH adjustment step (Yellow) is vital for the 2HCl salt form.
Troubleshooting & Validation
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low IS Recovery | Incomplete Derivatization | Check pH after adding carbonate. If pH < 9, the 2HCl salt and extraction acid overwhelmed the buffer. Increase carbonate volume. |
| Variable Response | Adsorption to Glass | Polyamines stick to glass silanols. Use Polypropylene (PP) for all steps prior to derivatization. |
| Peak Tailing | Column Interaction | Dansylated amines are hydrophobic. Use a high-quality C18 column (e.g., BEH C18) and ensure adequate organic gradient. |
Mass Spectrometry Transitions
When setting up the MRM (Multiple Reaction Monitoring), anticipate the mass shift.
-
Native 1,3-Propanediamine: Precursor
Da (Derivatized mass will be much higher, e.g., Di-dansyl = ). -
D6-IS: Precursor will be
Da relative to the native. -
Note: Always optimize collision energy using the derivatized standard, not the naked amine.
References
-
Häusler, T., et al. (2016). "Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS." Journal of Agricultural and Food Chemistry.
-
Magnes, C., et al. (2024). "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites." Oxford Academic / Plant Physiology.
-
Jannetto, P. & Fitzgerald, R. (2016). "Effective use of mass spectrometry in the clinical laboratory." Clinical Chemistry.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride."
-
WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How."
Sources
Application Note: High-Sensitivity Quantitation of 1,3-Propanediamine in Biological Matrices
Introduction: The Analytical Challenge
1,3-Propanediamine is a critical biogenic amine, serving as a precursor in the biosynthesis of polyamines and a structural component in various pharmaceutical linkers. However, its quantification in biological matrices (plasma, tissue, or cell culture media) presents two significant analytical hurdles:
-
High Polarity: The small, highly polar nature of the diamine results in poor retention on standard C18 Reverse-Phase (RP) columns, often eluting in the void volume where ion suppression is most severe.
-
Lack of Chromophores: The molecule lacks UV-absorbing or fluorescent groups, making standard HPLC-UV/FLD detection impossible without derivatization.
The Solution: Isotope Dilution with Chemical Derivatization
This protocol utilizes 1,3-Propane-D6-diamine 2HCl as a stable isotope-labeled internal standard (SIL-IS). By introducing the IS prior to sample preparation, we correct for variations in extraction efficiency, derivatization yield, and matrix effects.
We employ Benzoyl Chloride (BzCl) derivatization.[1] This reaction attaches hydrophobic benzoyl groups to the amine nitrogens, significantly increasing retention on C18 columns and enhancing ionization efficiency in ESI+ MS/MS.
Experimental Protocol
Reagents and Standards
-
Internal Standard (IS): this compound (Store at 2-8°C, hygroscopic).
-
Derivatization Agent: Benzoyl Chloride (5% v/v in Acetonitrile).
-
Buffer: 2M Sodium Hydroxide (NaOH).
-
Stop Solution: Glycine (1M) or saturated NaCl.
-
Extraction Solvent: Diethyl Ether or MTBE.
Stock Solution Preparation
-
IS Stock (1 mg/mL): Dissolve 1.0 mg of this compound in 1 mL of 0.1M HCl (acidic pH prevents volatility and adsorption to glass).
-
Working IS Solution (1 µg/mL): Dilute the stock 1:1000 in water.
Sample Preparation Workflow
The following workflow ensures the IS equilibrates with the analyte before the chemical modification, ensuring the "Carrier Effect" protects the analyte during processing.
Figure 1: Step-by-step derivatization and extraction workflow ensuring identical processing of analyte and D6-IS.
LC-MS/MS Conditions
Chromatographic Parameters
The benzoylation creates a dibenzoyl-derivative, which is sufficiently hydrophobic to retain well on standard C18 columns.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.5 min: 90% B (Elution of derivatives)
-
4.5 min: 90% B
-
4.6 min: 10% B (Re-equilibration)
-
-
Injection Volume: 2-5 µL.
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode. The derivatization adds two benzoyl groups (C7H5O), increasing the molecular weight significantly and facilitating protonation.
Reaction Logic:
-
1,3-Propanediamine (
) + 2 Benzoyl ( ) - 2 HCl Dibenzoyl-Diamine ( ). -
D6-IS (
) + 2 Benzoyl - 2 HCl Dibenzoyl-D6-Diamine ( ).
Table 1: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 1,3-Propanediamine (Bz) | 283.2 [M+H]+ | 105.1 (Benzoyl) | 25 | Quantifier |
| 283.2 | 122.1 (Benzamide) | 20 | Qualifier | |
| 1,3-Propane-D6-diamine (Bz) | 289.2 [M+H]+ | 105.1 (Benzoyl) | 25 | IS Quantifier |
Note: The product ion 105.1 (Benzoyl cation) is common to both, but the precursor ions are mass-resolved by 6 Da, preventing cross-talk.
Validation & Self-Validating Systems
To ensure the trustworthiness of the data, the method must be self-validating . This is achieved by monitoring the IS response and the Mass Shift integrity.[3]
Stability of the Deuterium Label
The "D6" label is located on the propyl carbon chain (
-
Risk: Deuterium on nitrogen (N-D) exchanges instantly with water.
-
Advantage: Deuterium on carbon (C-D) is non-exchangeable under standard pH conditions.
-
Validation Step: During method development, infuse the D6-IS into the MS source and monitor for "M-1" or "M-2" peaks. The absence of these peaks confirms the label is stable on the carbon backbone and not subject to back-exchange during the alkaline derivatization step.
Matrix Effect Assessment
Calculate the Matrix Factor (MF) using the IS:
-
A value between 0.85 and 1.15 indicates acceptable ionization recovery.
-
Because the D6-IS co-elutes perfectly with the analyte, it experiences the exact same suppression/enhancement. Even if MF is 0.5 (50% suppression), the Ratio (Analyte/IS) remains accurate. This is the primary reason for using a D6-IS over a structural analog.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incomplete Derivatization | Ensure pH > 12 during reaction. Benzoyl chloride hydrolyzes fast; add it last and vortex immediately. |
| Variable Retention Times | pH Mismatch | Reconstitute samples in the starting mobile phase (10% ACN). |
| High Backpressure | Salt Precipitation | The derivatization uses NaOH/NaCl. Ensure the LLE (Ether extraction) step is performed carefully to avoid transferring the aqueous salt layer. |
| IS Signal in Blank | Cross-contamination | 1,3-propanediamine is a common environmental contaminant (plastics/buffers). Use high-grade solvents and acid-wash glassware. |
References
-
Sagor, G. H. M., et al. (2024). "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites." Oxford Academic. Available at: [Link] (Accessed via Search Result 1.1).
-
Li, X., et al. (2022). "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." MDPI, Foods. Available at: [Link] (Accessed via Search Result 1.3).
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: 1,3-Propanediol-d6 and derivatives." Available at: [Link] (Accessed via Search Result 1.4).
-
Pessel, D., et al. (2018). "Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine... in dairy products." Journal of Food Composition and Analysis. Available at: [Link] (Accessed via Search Result 1.5).
-
Chhanikar, G. K., et al. (2021). "Derivatizing Reagents for Detection of Organic Compounds By HPLC." Asian Journal of Applied Chemistry Research. Available at: [Link] (Accessed via Search Result 1.13).
Sources
Precision in Proteomics: A Guide to the Application of Deuterated Standards
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the proteome, the ability to accurately quantify proteins is paramount. This guide provides an in-depth exploration of the application of deuterated standards in mass spectrometry-based proteomics, offering both foundational principles and field-proven protocols. By leveraging the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen, investigators can achieve unparalleled accuracy and reproducibility in their quantitative proteomic analyses.
The Bedrock of Quantitative Proteomics: Isotope Dilution Mass Spectrometry
At the heart of quantitative proteomics lies the principle of isotope dilution mass spectrometry (IDMS). This powerful analytical technique relies on the introduction of a known quantity of an isotopically labeled version of the target analyte to a sample. This "heavy" internal standard, which is chemically identical to its naturally occurring "light" counterpart, serves as a reference for precise quantification. Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are a cornerstone of this approach.[1][2]
The near-identical physicochemical properties of deuterated standards ensure they co-elute with the endogenous analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1] This co-analysis allows for the correction of variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the accuracy and reproducibility of quantification.[1]
Core Methodologies and In-Depth Protocols
The versatility of deuterated standards lends them to a variety of quantitative proteomics workflows. Here, we delve into the most prevalent techniques, providing detailed protocols to guide your experimental design.
Metabolic Labeling: The SILAC Revolution
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that enables the in vivo incorporation of "heavy" amino acids into the entire proteome of cultured cells.[3] This method allows for the direct comparison of protein abundance between different cell populations, for instance, a treated versus an untreated group.
The Causality Behind SILAC: By growing one cell population in media containing "heavy" amino acids (e.g., deuterated lysine and arginine) and a control population in "light" media, all newly synthesized proteins in the experimental group become isotopically labeled. When the cell populations are mixed, the relative abundance of a protein between the two conditions can be determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer.
Experimental Workflow: A Visual Guide
Caption: The SILAC workflow, from cell culture to quantitative analysis.
Detailed SILAC Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media. For the "heavy" medium, supplement dialyzed fetal bovine serum with deuterated essential amino acids, typically L-lysine and L-arginine, as trypsin cleaves C-terminal to these residues.[4] The "light" medium contains the corresponding non-labeled amino acids.
-
Cell Culture and Adaptation: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. It is crucial to ensure complete incorporation of the heavy amino acids, which typically requires at least five to six cell doublings.[1]
-
Verification of Labeling Efficiency: Before proceeding with the experiment, confirm complete labeling by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry. The absence of "light" peptides indicates successful incorporation.
-
Experimental Treatment: Apply the experimental treatment to the "heavy" cell population while maintaining the "light" population as a control.
-
Sample Mixing and Processing: Harvest and count the cells from both populations. Mix the "light" and "heavy" cell populations in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins.[4] Quantify the total protein concentration and digest the proteins into peptides using an appropriate protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the "light" and "heavy" peptide pairs and calculate the ratio of their signal intensities to determine the relative protein abundance.
Chemical Labeling: Precision Through Derivatization
Chemical labeling offers an alternative to metabolic labeling and is applicable to a wider range of sample types, including tissues and biofluids.[5][6] In this approach, stable isotopes are introduced by chemically modifying the peptides after protein extraction and digestion. Deuterated reagents are a cost-effective option for this strategy.[7]
The Rationale Behind Chemical Labeling: By using isotopically distinct labeling reagents, different peptide samples can be distinguished in a multiplexed mass spectrometry experiment. A common method is reductive dimethylation, which labels the primary amines (N-terminus and lysine side chains) of peptides.[2][8]
Visualizing the Chemical Labeling Workflow
Caption: The chemical labeling workflow for relative protein quantification.
Step-by-Step Dimethyl Labeling Protocol:
-
Protein Extraction and Digestion: Extract proteins from your samples and digest them into peptides. Ensure that the final peptide solution is in a buffer compatible with the labeling reaction (e.g., free of primary amines).
-
Labeling Reaction: For each sample, add the appropriate labeling reagents. For a duplex experiment, use "light" formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN) for one sample, and "heavy" deuterated formaldehyde (CD₂O) and sodium cyanoborohydride for the other. The reaction typically proceeds for 60-90 minutes at room temperature.[9][10]
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching solution, such as ammonia or Tris buffer, which consumes the excess formaldehyde.
-
Sample Pooling: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalting: Desalt the mixed peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
-
LC-MS/MS Analysis: Analyze the desalted peptide mixture by LC-MS/MS.
-
Data Analysis: Extract the ion chromatograms for the "light" and "heavy" peptide pairs and calculate the peak area ratios for relative quantification.
Absolute Quantification (AQUA): The Gold Standard for Precision
For applications requiring the determination of the absolute concentration of a protein, the Absolute Quantification (AQUA) strategy is the method of choice.[6] This technique relies on the use of a synthetic, stable isotope-labeled peptide as an internal standard.[6]
The Logic of AQUA: A known amount of a synthetic peptide, which is identical in sequence to a target peptide from the protein of interest but contains one or more heavy isotopes (e.g., deuterium-labeled amino acids), is spiked into the sample.[11] By comparing the mass spectrometry signal of the endogenous "light" peptide to that of the "heavy" AQUA peptide, the absolute amount of the target protein can be calculated.
The AQUA Experimental Design
Caption: The AQUA workflow for absolute protein quantification.
AQUA Protocol for Targeted Quantification:
-
Peptide Selection: Choose a proteotypic peptide from your protein of interest that is unique and consistently detected by mass spectrometry.
-
AQUA Peptide Synthesis: Synthesize the selected peptide with one or more incorporated stable isotope-labeled amino acids (e.g., deuterated leucine or valine).[12]
-
AQUA Peptide Quantification: Accurately determine the concentration of the synthesized AQUA peptide stock solution.
-
Sample Preparation: Extract the proteins from your biological sample.
-
Spiking the Internal Standard: Add a known amount of the AQUA peptide to your protein sample before or during proteolytic digestion.[11]
-
Proteolytic Digestion: Digest the protein sample with a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a targeted mass spectrometry approach, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[6] This involves specifically monitoring for the precursor and fragment ions of both the endogenous "light" peptide and the "heavy" AQUA peptide.
-
Data Analysis and Calculation: Compare the peak areas of the endogenous and AQUA peptides to calculate the absolute concentration of the target protein in the original sample.[13]
Advanced Multiplexing with Isobaric Tags
For higher-throughput quantitative proteomics, isobaric tagging strategies such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are employed.[14] These chemical labeling reagents allow for the simultaneous analysis of multiple samples (up to 18-plex with TMT).
The Principle of Isobaric Tagging: Each tag has the same total mass, but upon fragmentation in the mass spectrometer, they release reporter ions of different masses, allowing for the relative quantification of peptides from each sample.[14] While not exclusively reliant on deuterium, deuterated components are often part of the mass balancing and reporter ion design.
A Comparative Overview of Quantitative Proteomic Strategies
| Feature | SILAC | Chemical Labeling (Dimethyl) | AQUA | iTRAQ/TMT |
| Quantification | Relative | Relative | Absolute | Relative |
| Labeling Stage | In vivo (metabolic) | In vitro (peptide) | In vitro (spiked peptide) | In vitro (peptide) |
| Sample Types | Cultured cells | Any protein sample | Any protein sample | Any protein sample |
| Multiplexing | Up to 3-plex | Up to 3-plex | Not applicable | Up to 18-plex |
| Key Advantage | High accuracy, low sample handling error | Cost-effective, versatile | Gold standard for absolute quantification | High throughput |
| Key Limitation | Limited to metabolically active cells | Potential for incomplete labeling | Requires peptide synthesis | Can underestimate quantification ratios |
Applications in Research and Drug Development
The precision afforded by deuterated standards has profound implications across various scientific disciplines:
-
Biomarker Discovery: Accurate quantification of proteins in clinical samples is crucial for identifying potential disease biomarkers.[1]
-
Drug Development: Deuterated standards are instrumental in pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the precise measurement of drug and metabolite concentrations in biological matrices.[1][2] The use of deuterium in drug molecules themselves, known as "deuterium switching," can also improve their metabolic profiles.[13]
-
Systems Biology: Understanding the dynamic changes in protein expression in response to stimuli is fundamental to systems biology, and deuterated standards provide the quantitative accuracy needed for these studies.
Troubleshooting and Expert Insights
-
Incomplete Labeling in SILAC: Ensure a sufficient number of cell doublings for complete incorporation of heavy amino acids. Perform a pilot study to optimize the labeling time for your specific cell line.[5]
-
Chromatographic Shift with Deuterated Standards: While generally minimal, a slight retention time shift can sometimes be observed between deuterated and non-deuterated peptides. Modern data analysis software can account for this.
-
Selection of AQUA Peptides: Choose peptides that are easily detectable, ionize well, and are free from post-translational modifications unless the modification itself is the target of quantification.
By embracing the principles and protocols outlined in this guide, researchers can harness the power of deuterated standards to achieve a higher level of confidence and precision in their quantitative proteomics endeavors, ultimately accelerating discovery in both basic research and therapeutic development.
References
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- CK Isotopes. Instructions - SILAC Protein Quantitation Kits.
- Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
- UT Southwestern Proteomics Core. SILAC Quantitation.
- Creative Biostructure. iTRAQ in Proteomics: Principles, Differences, and Applications.
- Mtoz Biolabs. Absolute Quantitative Analysis (AQUA) Service.
- Creative Proteomics. Overview of SILAC Technology for Quantitative Proteomics.
- Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Request PDF.
- Gould, C. M., & Sacks, D. B. (2014). Quantitative Comparison of Proteomes Using SILAC. Current protocols in molecular biology, 108, 10.25. 1–10.25. 16.
- Cambridge Isotope Laboratories. Dimethyl Labeling.
- Thermo Fisher Scientific. TMT Mass Tagging Reagents.
- Applied Biosystems. iTRAQ Reagents Protocol.
- Creative Proteomics. Absolute Quantification (AQUA) Service.
- Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478.
- Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2005). The absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides.
- Drug Discovery News. (2024, May 14). Top considerations for TMT mass spectrometry analysis.
- Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.
- Tyan, Y. C., & Wu, H. Y. (2014). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in molecular biology (Clifton, N.J.), 1156, 227–237.
- RayBiotech. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics.
- Applied Biomics. iTRAQ Proteomics Service.
- The Rockefeller University. Dimethyl labeling based quantitation.
- Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940-6945.
- Bantscheff, M., Lemeer, S., Kuster, B., & Drewes, G. (2012). Quantitative proteomics using iTRAQ labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 893, 123–136.
- Zeng, D., & Li, S. (2009). Revival of deuterium-labeled reagents for protein quantitation.
- Gerber, S. A., et al. (2003). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. PubMed.
- Harsha, H. C., Molina, H., & Pandey, A. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture.
- Creative Biostructure. Tandem Mass Tag (TMT) Technology in Proteomics.
- ResearchGate. Workflow for quantitative proteomic experiments using SILAC.
- Harms, A. C., van der Plas, M. J., & Hankemeier, T. (2013). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of proteome research, 12(12), 5353–5363.
- Creative Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics.
- Zhang, R., Sioma, C. S., Thompson, R. A., Xiong, L., & Regnier, F. E. (2001). Controlling deuterium isotope effects in comparative proteomics. Analytical chemistry, 73(21), 5142–5149.
- Li, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(11), 939–953.
- Thermo Fisher Scientific. (2018, December 13). SILAC: Principles, Workflow & Applications in Proteomics.
- Sigma-Aldrich. How does Protein AQUA work?.
- Miteva, M. A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules (Basel, Switzerland), 27(8), 2427.
- ResearchGate. (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
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Application Note: High-Precision Quantitative NMR (qNMR) Spectroscopy Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides direct, accurate, and precise quantification of substances without the need for identical reference standards for the analyte.[1][2] This application note presents a detailed guide to the principles and practice of ¹H qNMR using a deuterated internal standard, a strategy that simplifies spectra and enhances accuracy by minimizing signal overlap. We will explore the fundamental causality behind critical experimental parameters, provide a step-by-step protocol for the purity determination of an active pharmaceutical ingredient (API), and discuss method validation, thereby offering a self-validating system for robust and reliable quantitative analysis.
Part I: The Foundation of Quantitative NMR
NMR spectroscopy is inherently quantitative because the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][2][3] Unlike chromatographic techniques, which often require response factors, qNMR allows for the determination of molar ratios directly from the spectrum. When an internal standard (IS) of known purity and weight is added to a sample containing an analyte of a known structure but unknown purity, the purity of the analyte can be calculated using the following master equation:
Where:
-
P : Purity (mass fraction)
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
This direct relationship is the cornerstone of qNMR's power as a primary ratio method of measurement, as recognized by metrological institutes and pharmacopeias.[1]
The Critical Role of Experimental Parameters
Achieving accurate quantification is contingent on an experimental setup that ensures all signals are treated equally by the spectrometer. Failure to do so leads to systematic errors and unreliable results.[2][4]
-
Longitudinal Relaxation (T₁): T₁ relaxation is the process by which nuclei return to their thermal equilibrium state after being excited by a radiofrequency pulse.[5][6] To ensure the signal intensity is directly proportional to the number of nuclei, the magnetization must fully recover between pulses. In practice, the repetition time (TR), which is the sum of the acquisition time (AQ) and the relaxation delay (D1), must be at least 5 times the longest T₁ value of any signal of interest (analyte or standard).[4][7] A TR ≥ 5xT₁ ensures >99.3% relaxation, preventing signal saturation and inaccurate integration.[4]
-
RF Pulse Angle: A 90° pulse is often used to maximize signal for each scan. However, ensuring a uniform excitation across the entire spectral width is crucial.
-
Digital Resolution: The spectrum must be acquired with enough data points to define the peaks properly. A minimum of four to five data points across the peak at half-height is recommended for accurate integration.[8]
-
Signal-to-Noise Ratio (S/N): For integration errors to be less than 1%, a high signal-to-noise ratio, typically at least 250:1, is required.[9] This is achieved by adjusting the sample concentration and/or the number of scans.
Part II: The Deuterated Reference Advantage
The selection of an appropriate internal standard is one of the most critical decisions in a qNMR experiment.[10] The ideal standard should be stable, non-reactive, highly pure, and have signals that do not overlap with the analyte.[3][11]
Using the deuterated solvent itself as the internal reference presents a uniquely elegant solution. Deuterated solvents, essential for ¹H NMR to avoid overwhelmingly large solvent signals, contain a residual proton signal (e.g., CHD₂- in DMSO-d₆).[12][13][14] By precisely knowing the isotopic purity of the deuterated solvent, this residual signal can serve as the internal standard.
Advantages of Using a Deuterated Reference:
-
Reduced Spectral Crowding: The ¹H spectrum contains only the analyte signals and a single, well-defined residual solvent signal, dramatically reducing the chance of peak overlap that can occur with traditional protonated standards.[12][13]
-
Simplified Sample Preparation: The need to weigh a separate internal standard is eliminated. The reference is the medium itself, streamlining the workflow and removing a significant potential source of weighing error.
-
Inertness: The solvent is chosen for its chemical inertness with respect to the analyte, fulfilling a key requirement for an internal standard.[11]
Limitations to Consider:
-
Isotopic Purity: The exact purity of the deuterated solvent must be known and certified.
-
Volatility: Volatile solvents can lead to concentration changes over time, affecting accuracy. Using solvents with low volatility, like DMSO-d₆, is preferable.
-
H/D Exchange: The analyte must not have labile protons that can exchange with deuterium from the solvent, as this would alter the integrals of both the analyte and the reference signal.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for selecting a suitable internal standard.
Part III: Experimental Protocol - Purity Assay of Acetaminophen using DMSO-d₆
This protocol details the purity determination of Acetaminophen (Paracetamol) using the residual proton signal of high-purity DMSO-d₆ as the internal standard.
A. Materials & Equipment
-
Analyte: Acetaminophen powder
-
Internal Standard: DMSO-d₆ (Deuteration degree ≥ 99.9%, exact purity certified)
-
Equipment:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (readable to 0.01 mg)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks, pipettes/syringes
-
B. Preparation of the qNMR Sample
-
Weighing: Accurately weigh approximately 15-20 mg of Acetaminophen directly into a clean, dry vial. Record the mass (m_Analyte) precisely.
-
Solvent Addition: Accurately add a known mass of DMSO-d₆ (e.g., ~700 mg) to the vial containing the Acetaminophen. Record the mass (m_IS) precisely. Causality: Weighing the solvent, rather than relying on volume, provides higher accuracy and is essential for this method.
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. A homogeneous solution is critical for accurate shimming and quantification.[3]
-
Transfer: Transfer the solution to a high-quality NMR tube.
| Parameter | Symbol | Example Value | Notes |
| Mass of Acetaminophen | m_Analyte | 20.15 mg | Use an analytical balance with 0.01 mg readability. |
| Mass of DMSO-d₆ | m_IS | 705.50 mg | High-purity, certified standard is required. |
| Molar Mass of Acetaminophen | M_Analyte | 151.163 g/mol | |
| Molar Mass of DMSO-d₆ | M_IS | 84.17 g/mol | |
| Purity of DMSO-d₆ | P_IS | 99.95% | From Certificate of Analysis. |
C. NMR Instrument Setup & Data Acquisition
-
Instrument Equilibration: Insert the sample and allow at least 5 minutes for temperature equilibration.[9]
-
Locking and Shimming: Lock on the deuterium signal of DMSO-d₆. Perform automatic or manual shimming to achieve sharp, symmetrical peaks. Good shimming is essential for accurate integration.[9]
-
Parameter Optimization:
-
T₁ Determination: Perform an inversion-recovery experiment to determine the T₁ values for the Acetaminophen aromatic protons (~2.2 ppm) and the residual DMSO signal (~2.5 ppm).[15]
-
Set Relaxation Delay (D1): Set D1 to be at least 5 times the longest measured T₁. For this system, a D1 of 15-20 seconds is typically sufficient.
-
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker systems).[3]
-
Acquisition Parameters: Set the parameters according to the table below.
-
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Maximizes signal per scan. Calibrate accurately. |
| Relaxation Delay (D1) | 20 s | Ensures >99% relaxation based on T₁ values.[7] |
| Acquisition Time (AQ) | 4 s | Provides good digital resolution. |
| Number of Scans (NS) | 16-64 | To achieve S/N > 250:1 for signals of interest.[9] |
| Spectral Width (SW) | 20 ppm | Covers all signals with adequate baseline on both sides.[9] |
| Temperature | 298 K | Maintain constant, regulated temperature.[16] |
D. Data Processing & Analysis
-
Fourier Transform: Apply an exponential window function with a small line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting lineshapes.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption shape. Apply an automatic baseline correction, ensuring the regions around the integrated signals are flat.[16]
-
Integration:
-
Integrate the residual DMSO-d₅ signal (a pentet at ~2.5 ppm). This is your reference integral (I_IS).
-
Integrate a well-resolved, non-overlapping signal from Acetaminophen. The aromatic protons are often suitable. For this example, let's use the two protons ortho to the hydroxyl group (~6.8 ppm). This is your analyte integral (I_Analyte).
-
-
Calculation:
-
N_Analyte: 2 (for the two aromatic protons at ~6.8 ppm)
-
N_IS: The number of protons for the residual signal must be calculated based on the deuteration degree (D) of the solvent. For DMSO-d₆, the main residual isotopomer is DMSO-d₅ (CHD₂SOCD₃). The number of protons per molecule is 1. We must normalize this by the molar fraction of this isotopomer. For a deuteration degree of D=99.9%, the hydrogen content is (1-D) = 0.1%. The number of protons (N_IS) is therefore normalized to 1.
-
Use the master equation to calculate P_Analyte.
-
dot graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A[Start: Sample Preparation] --> B(Weigh Analyte & Deuterated Standard); B --> C(Dissolve & Transfer to NMR Tube); C --> D[NMR Data Acquisition]; D --> E(Set Quantitative Parameters: D1 ≥ 5xT₁, 90° Pulse); E --> F(Acquire FID); F --> G[Data Processing]; G --> H(Fourier Transform & Phasing); H --> I(Baseline Correction); I --> J(Integrate Analyte & Standard Signals); J --> K[Purity Calculation]; K --> L(Apply qNMR Master Equation); L --> M[End: Report Purity];
D [fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enddot Caption: The complete workflow for a qNMR experiment.
Part IV: Method Validation & Trustworthiness
A qNMR protocol must be a self-validating system.[2] Validation ensures the method is fit for its intended purpose. Key parameters to assess according to regulatory guidelines (e.g., ICH, USP) include:[1][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The high resolution of NMR provides excellent specificity. This is confirmed by ensuring the analyte and standard signals are baseline-resolved from any impurity signals.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. This can be verified by preparing samples at different concentrations and plotting the integrated signal ratio against the mass ratio.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay), providing an indication of its reliability during normal usage.[2]
By systematically evaluating these parameters, the qNMR method using a deuterated reference can be fully validated, establishing it as a trustworthy and authoritative analytical procedure.
References
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available at: [Link]
-
Spectroscopy Europe. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Vol. 19 No. 5. Available at: [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link]
-
ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]
-
AZoM. (2024, November 6). Why Deuterated Solvents are Used in NMR Applications. Available at: [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
University of St Andrews. Quantitative NMR Spectroscopy. Available at: [Link]
-
Purity by Absolute qNMR Instructions. Available at: [Link]
-
University of Edinburgh Research Explorer. (2022, July 12). Rapid Estimation of T1 for Quantitative NMR. Available at: [Link]
-
University of Wisconsin-Madison. Quantitation in NMR. Available at: [Link]
-
ResearchGate. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Available at: [Link]
-
USP. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Available at: [Link]
-
Questions and Answers in MRI. T1 relaxation. Available at: [Link]
-
PubMed. (2005, August 10). Validation of quantitative NMR. Available at: [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available at: [Link]
-
Nanalysis. Part 1 - T1 relaxation: definition, measurement and practical implications!. Available at: [Link]
-
PubMed Central. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Available at: [Link]
-
USP-NF. <761> Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 25). How do T₁ and T₂ relaxation affect NMR spectra?. Available at: [Link]
-
Chemistry LibreTexts. If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. Available at: [Link]
-
USP. <1761> Applications of Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
Sources
- 1. usp.org [usp.org]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mriquestions.com [mriquestions.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 8. drugfuture.com [drugfuture.com]
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- 10. researchgate.net [researchgate.net]
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Application Note: High-Resolution Metabolic Flux Analysis of Polyamines Using Deuterated Precursors
Strategic Overview
Polyamine metabolism is a highly dynamic network critical for cell proliferation, ion channel regulation, and autophagy. Static measurements of polyamine pools (abundance) often fail to reveal underlying pathologies because the pathway is tightly regulated by rapid turnover and interconversion.
Why Metabolic Labeling? High levels of Spermidine may result from increased synthesis (Ornithine Decarboxylase upregulation) or decreased catabolism (SSAT/PAO downregulation). Only Stable Isotope Tracing (SIL) can distinguish these fluxes.
The Deuterium Advantage:
While
-
Isotope Effects: Deuterium can slightly alter enzymatic reaction rates (Kinetic Isotope Effect), though usually negligible for flux analysis at biological temperatures.
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-labeled counterparts on C18 columns, requiring precise retention time windows.
Scientific Principles & Pathway Logic
To design a valid experiment, one must understand the atomic flow. Polyamines are built sequentially:
-
Ornithine provides the tetramethylene carbon backbone.
-
Methionine (via SAM and dcSAM) provides the aminopropyl groups added to form Spermidine and Spermine.[1]
Critical Tracer Selection Guide
| Precursor Choice | Target Pathway | Critical Note |
| L-Ornithine-d6 | Biosynthesis Backbone | Tracks Ornithine |
| L-Arginine-U-13C6 | Upstream Flux | Tracks Urea cycle input into polyamines. |
| L-Methionine-d3 (methyl) | DO NOT USE | The methyl group is NOT transferred to polyamines; it is used for methylation. |
| L-Methionine-d8 | Aminopropyl Donor | Tracks the addition of "arms" to the Putrescine core. |
Pathway Visualization[3]
Figure 1: Polyamine Biosynthetic Flux. Green dashed lines indicate the contribution of Methionine-derived aminopropyl groups, while the blue/red path follows the Ornithine backbone.
Experimental Protocol: Metabolic Labeling
Materials
-
Tracer: L-Ornithine:2HCl (
), 98% atom % D (Sigma or Cambridge Isotope). -
Media: Arginine/Ornithine-free DMEM (custom or dialyzed FBS) is preferred but not strictly required if using high-concentration tracer spikes.
-
Cells: HeLa, HEK293, or patient-derived fibroblasts.
Step 1: Pulse-Labeling
-
Seed Cells: Plate cells in 6-well plates (
cells/well). Allow 24h attachment. -
Equilibration: Replace media with fresh complete media 2 hours before labeling to normalize metabolic rate.
-
Pulse: Replace media with labeling media containing 100
M L-Ornithine- .-
Note: If using standard DMEM (which contains ~400
M Arginine but 0 M Ornithine), adding Ornithine- creates a direct pool.
-
-
Time Points: Harvest at
hours.-
Insight: 0-4 hours captures the rapid flux into Putrescine. 8-24 hours is required to see significant equilibration into Spermine.
-
Step 2: Metabolism Quenching & Extraction
Speed is critical. Polyamines can leak or degrade.
-
Wash: Place plate on ice . Aspirate media. Wash once rapidly (<10 sec) with ice-cold PBS to remove extracellular tracer.
-
Quench/Lysis: Add 300
L 0.1 M Perchloric Acid (PCA) directly to the well.-
Why PCA? It instantly precipitates proteins (stopping enzymes) and acidifies the sample, stabilizing polyamines.
-
-
Scrape & Collect: Scrape cells and transfer lysate to a microcentrifuge tube.
-
Internal Standard Spike: Add 10
L of 1,6-Diaminohexane ( ) or -Spermidine (10 M) to the lysate before centrifugation.-
Self-Validation: Adding the standard now corrects for extraction losses.
-
-
Centrifuge: 14,000 x g for 10 min at 4°C. Collect supernatant.
Protocol: Dansyl Chloride Derivatization
Polyamines are small, highly polar, and lack UV/Vis chromophores. Derivatization with Dansyl Chloride (DNS-Cl) adds a hydrophobic tag, allowing retention on C18 columns and increasing ionization efficiency.
Reagents
-
Dansyl Chloride Solution: 10 mg/mL in Acetone.
-
Buffer: Saturated Sodium Carbonate (
) or 0.1 M Borate Buffer (pH 9.5). -
Quench: Proline (100 mg/mL) or Ammonium Hydroxide.
Workflow
-
Mix: In a glass vial (plastic can absorb dansyl derivatives), combine:
-
50
L Cell Supernatant (Acidic extract). -
50
L (Neutralizes acid and raises pH to ~10). -
100
L Dansyl Chloride Solution.
-
-
Incubate: Heat at 60°C for 15 minutes (or 1 hour at room temp in dark).
-
Visual Check: Solution should turn pale yellow. If it goes clear, add more DNS-Cl.
-
-
Quench: Add 25
L Proline solution. Incubate 5 min. -
Extraction (Optional but Recommended): Add 500
L Toluene or Cyclohexane. Vortex. Centrifuge. Transfer organic (upper) layer to a new tube and dry under vacuum/nitrogen. Reconstitute in 100 L Acetonitrile.-
Why? Removes salts and water-soluble byproducts.
-
LC-MS/MS Method (Targeted)
Instrument Setup
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Gradient
| Time (min) | % B | Event |
| 0.0 | 40 | Start (High organic needed for Dansyl) |
| 1.0 | 40 | Isocratic hold |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 40 | Re-equilibration |
MRM Transitions (Mass Spectrometry)
Dansylation adds molecular weight. Each amine group adds one Dansyl group (mass shift ~233 Da).
| Analyte | Label | Precursor ( | Product ( | Collision Energy |
| Putrescine | Unlabeled | 555.2 | 170.1 | 25 eV |
| Putrescine | 561.2 | 170.1 | 25 eV | |
| Spermidine | Unlabeled | 788.3 | 170.1 | 30 eV |
| Spermidine | 794.3 | 170.1 | 30 eV | |
| Spermine | Unlabeled | 1021.4 | 170.1 | 35 eV |
| Spermine | 1027.4 | 170.1 | 35 eV |
Note: The Product ion 170.1 is the dimethylaminonaphthalene fragment specific to the Dansyl group.
Analytical Workflow Diagram
Figure 2: End-to-end workflow for metabolic flux analysis of polyamines.
Data Analysis: Calculating Flux
Do not simply report "peak area." You must calculate Fractional Enrichment .
Interpretation Logic:
-
Rapid Putrescine Labeling: If Putrescine-
appears quickly but Spermidine- is delayed, Spermidine Synthase is the bottleneck. -
Dilution Effect: If you see
Putrescine but only Spermidine (rare with -Ornithine, but possible with carbon scrambling), check for recycling pathways. With -Ornithine, the backbone usually stays intact, so you expect M+6 propagation. -
Back-Conversion: If you label with
-Spermine (reverse tracing) and see -Putrescine appear, SSAT/PAO activity is high.
Troubleshooting & Pitfalls
-
Peak Tailing: Polyamine derivatives are sticky. Ensure your column is well-equilibrated. If tailing persists, increase the buffer concentration in Mobile Phase A (e.g., 10mM Ammonium Formate).
-
Low Sensitivity: Check the pH of the derivatization reaction. If pH < 9, the reaction fails. If pH > 11, the derivative hydrolyzes.
-
Ion Suppression: If using cell lysate directly without organic extraction, salts from PCA neutralization can suppress the MS signal. The Toluene/Cyclohexane extraction step (Protocol 4, Step 4) is highly recommended to clean the sample.
References
-
Häkkinen, M. R., et al. (2008). "Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS." Journal of Chromatography B.
-
Pegg, A. E. (2016). "Functions of Polyamines in Mammals." Journal of Biological Chemistry.
-
Liu, R., et al. (2018). "Stable Isotope Tracing of Polyamine Metabolism in Cancer Cells." Methods in Molecular Biology.
-
Magnes, C., et al. (2014). "A robust and accurate LC-MS/MS method for the quantification of polyamines in biological fluids." Metabolomics.
Sources
Application Note: A Robust HILIC-LC-MS/MS Method for the Quantification of Polar Amines Using 1,3-Propane-D6-diamine 2HCl as an Internal Standard
Abstract
The quantitative analysis of small, polar analytes such as short-chain diamines presents significant challenges in analytical chemistry, primarily due to poor retention on traditional reversed-phase liquid chromatography columns and a lack of UV chromophores for conventional detection. This application note details a robust and highly sensitive analytical method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). We describe the strategic use of 1,3-Propane-D6-diamine dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of polar amines in various matrices.
Introduction: The Analytical Challenge of Polar Amines
Short-chain aliphatic amines are crucial in numerous biological and industrial processes, from their role as metabolic intermediates to their use as building blocks in pharmaceutical synthesis.[1][2] However, their physicochemical properties—high polarity, low molecular weight, and basicity—make them notoriously difficult to analyze. Gas chromatography (GC) methods often require derivatization to increase volatility and reduce peak tailing, adding complexity and potential for analytical error.[3][4] Similarly, High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection is often not feasible without pre-column derivatization to introduce a chromophore or fluorophore.[5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for direct analysis, circumventing the need for derivatization.[6][7] The key to a successful LC-MS/MS assay for these compounds lies in achieving adequate chromatographic retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution, promoting the retention of polar compounds that are unretained in reversed-phase systems.[6]
To achieve the highest level of accuracy and precision, especially in complex matrices like biological fluids, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. A SIL-IS co-elutes with the analyte, experiencing identical ionization suppression or enhancement effects, thereby correcting for variations in sample preparation and instrument response. 1,3-Propane-D6-diamine 2HCl is an excellent SIL-IS for its non-labeled counterpart and similar short-chain amines.[8][9] This guide provides a comprehensive framework for developing and validating such a method.
Analyte Profile: this compound
Understanding the properties of the internal standard is the foundation of method development.
| Property | Value | Source |
| Chemical Name | 1,3-Propanediamine-d₆ dihydrochloride | [8] |
| Synonym(s) | This compound | |
| CAS Number | 65898-86-4 | [8] |
| Molecular Formula | C₃D₆N₂ · 2HCl | [8] |
| Molecular Weight | 153.08 g/mol | [8] |
| Isotopic Purity | ≥98 atom % D | [8] |
| Solubility | Freely soluble in water and alcohols | [8] |
| pKa (non-labeled) | ~10.17 - 10.94 | [10][11] |
Method Development Rationale: An Expert's Perspective
The choices made during method development are critical for creating a robust and reliable assay. Here, we explain the causality behind our strategic decisions.
-
Why Tandem Mass Spectrometry (MS/MS)? MS/MS provides unparalleled specificity through the use of Multiple Reaction Monitoring (MRM). We select a specific precursor ion (the protonated molecule, [M+H]⁺) and monitor a unique fragment ion produced upon collision-induced dissociation (CID). This process effectively filters out background noise and matrix interferences, allowing for confident quantification at very low levels. The high sensitivity of modern mass spectrometers is essential for applications in bioanalysis and trace impurity detection.[7]
-
Why HILIC instead of Reversed-Phase (RP) Chromatography? 1,3-Propanediamine and its deuterated analog are highly polar and will have little to no retention on a standard C18 RP column, eluting in the void volume with other matrix components. HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, resulting in excellent retention and separation.[6]
-
The Critical Role of the Stable Isotope-Labeled Internal Standard (SIL-IS) 1,3-Propane-D6-diamine is the ideal internal standard for quantifying 1,3-propanediamine. Because the deuterium atoms do not significantly alter its chemical properties, it behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[9] However, its increased mass (a shift of +6 Da) allows the mass spectrometer to distinguish it from the analyte. This co-eluting, mass-differentiated pair ensures that any experimental variability is effectively normalized, leading to superior accuracy and precision.
-
Mobile Phase Selection for Optimal Performance A typical HILIC mobile phase consists of a high concentration of acetonitrile (e.g., >80%) with a smaller amount of aqueous buffer. For the analysis of basic amines in positive electrospray ionization (ESI+) mode, it is crucial to maintain an acidic pH. The addition of a modifier like formic acid or ammonium formate serves two purposes: 1) it ensures the diamine is protonated (charged), which is necessary for both good ESI response and proper interaction with many HILIC stationary phases, and 2) it improves chromatographic peak shape by minimizing secondary interactions.
Experimental Workflow and Protocols
This section provides a detailed, self-validating protocol for the quantification of a target analyte (e.g., 1,3-propanediamine) using this compound as the internal standard.
Caption: Overall analytical workflow from sample preparation to final report generation.
Materials and Reagents
-
1,3-Propanediamine (Analyte): Sigma-Aldrich, ≥99% purity
-
This compound (Internal Standard): ResolveMass Laboratories Inc., ≥98 atom % D[8]
-
Acetonitrile (ACN): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Formate: LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Human Plasma (or other relevant matrix), K2-EDTA
Instrumentation
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Step-by-Step Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh ~10 mg of 1,3-propanediamine (analyte) and dissolve in 10 mL of 50:50 MeOH:Water.
-
Accurately weigh ~10 mg of this compound (IS) and dissolve in 10 mL of 50:50 MeOH:Water. Note: Correct for salt form and purity when calculating the final concentration.
-
-
Working Solution Preparation:
-
Prepare an intermediate Analyte Working Solution (e.g., 10 µg/mL) by diluting the stock solution in 50:50 MeOH:Water.
-
Prepare an Internal Standard (IS) Working Solution (e.g., 100 ng/mL) by diluting the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
-
Calibration (CAL) and Quality Control (QC) Sample Preparation:
-
Perform serial dilutions of the Analyte Working Solution to prepare spiking solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare separate QC spiking solutions at low, medium, and high concentrations.
-
In labeled microcentrifuge tubes, add 50 µL of blank matrix (e.g., plasma).
-
Spike 5 µL of the appropriate CAL or QC spiking solution into the matrix. Vortex briefly.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of each sample (CAL, QC, or unknown), add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). The IS is added during the extraction step to account for variability.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
HILIC-LC-MS/MS Parameters
The following table provides a starting point for method optimization.
| Parameter | Recommended Setting |
| LC Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B (0-0.5 min), 95% to 50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50% to 95% B (3.0-3.1 min), 95% B (3.1-4.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transition (Analyte) | Q1: 75.1 m/z → Q3: 58.1 m/z (Hypothetical: [M+H]⁺ → [M+H-NH₃]⁺) |
| MRM Transition (IS) | Q1: 81.2 m/z → Q3: 64.1 m/z (Hypothetical: [M+H]⁺ → [M+H-NH₃]⁺, deuterated) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Method Validation: Ensuring Trustworthiness
To ensure the method is fit for purpose, a validation should be performed according to established guidelines (e.g., ICH Q2(R1)). This protocol is inherently self-validating by design.
-
Specificity: Analyze six different lots of blank matrix to confirm no endogenous peaks interfere with the analyte or IS retention times.
-
Linearity: Construct an 8-point calibration curve and assess using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at LLOQ, Low, Mid, and High concentrations on three separate days (n=6 replicates per level). Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy (RE%) and ≤15% (≤20% at LLOQ) for precision (CV%).
Table 3: Representative Method Validation Summary (Illustrative Data)
| Validation Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (50 ng/mL) | HQC (800 ng/mL) |
|---|---|---|---|---|
| Intra-day Precision (CV%) | 8.5% | 6.2% | 4.1% | 3.5% |
| Intra-day Accuracy (RE%) | +5.4% | -2.1% | +1.5% | -0.8% |
| Inter-day Precision (CV%) | 10.2% | 7.8% | 5.5% | 4.9% |
| Inter-day Accuracy (RE%) | +2.8% | -3.5% | +0.7% | -1.2% |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of polar amines using this compound as an internal standard. The combination of HILIC for chromatographic retention and tandem mass spectrometry for detection provides exceptional sensitivity and selectivity. By incorporating a stable isotope-labeled internal standard and following a rigorous validation procedure, this method ensures the generation of highly accurate, precise, and trustworthy data, making it ideally suited for demanding applications in pharmaceutical development and clinical research.
References
-
ResolveMass Laboratories Inc. (n.d.). 1,3-Propanediamine-d6 2 HCl | CAS 65898-86-4. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,3-propane dithiol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3 PROPANEDIOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57882501, 1,3-Propane-d6-diol. Retrieved from [Link]
-
FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. Retrieved from [Link]
-
Vainiotalo, S., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 45-52. Retrieved from [Link]
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Retrieved from [Link]
-
Bryan Research & Engineering, Inc. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Retrieved from [Link]
-
Pérez, R. A., et al. (2007). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives and Contaminants, 24(4), 426-432. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
MDPI. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]
-
VTechWorks. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
HPLC.UV. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
-
Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61157, 1,3-Diamino-2-propanol. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1,3-Diaminopropane | 109-76-2 [chemicalbook.com]
- 11. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]
The Versatile Role of 1,3-Propane-D6-diamine 2HCl in Modern Metabolomics Research
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a dynamic snapshot of cellular activity.[1] However, the complexity of the metabolome and the inherent variability of biological samples and analytical instrumentation present significant challenges to achieving accurate and reproducible results. Stable isotope-labeled internal standards are indispensable tools for mitigating these challenges, providing a framework for robust quantitative analysis.[2] Among these, 1,3-Propane-D6-diamine 2HCl has emerged as a particularly valuable reagent for researchers in drug development and various scientific fields. Its utility extends beyond a simple internal standard; it is a key component in the precise quantification of polyamines and biogenic amines and holds potential for elucidating metabolic pathways through flux analysis. This application note provides an in-depth guide to the multifaceted applications of this compound in metabolomics research, complete with detailed protocols and expert insights.
Physicochemical Properties and Rationale for Use
This compound is a deuterated form of 1,3-diaminopropane (DAP), a naturally occurring polyamine. The six hydrogen atoms on the propane backbone are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a mass shift of +6 Da compared to the endogenous compound, allowing for its clear differentiation in mass spectrometry-based analyses.[2] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to standard laboratory procedures.
The rationale for using a deuterated standard like this compound is grounded in the principles of isotope dilution mass spectrometry. Ideally, an internal standard should share identical chemical and physical properties with the analyte of interest. Deuterated standards closely mimic the extraction recovery, ionization efficiency, and chromatographic retention time of their non-labeled counterparts.[2] This co-elution and similar behavior in the mass spectrometer's ion source effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[2]
Application I: Quantitative Analysis of Polyamines and Biogenic Amines as an Internal Standard
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[3][4] Their dysregulation is implicated in numerous diseases, including cancer, making their accurate quantification a critical aspect of biomedical research. Biogenic amines, another class of biologically active compounds, also play vital roles in physiological and pathological processes. Due to their polar nature and often low endogenous concentrations, the analysis of these compounds can be challenging.
This compound serves as an excellent internal standard for the quantification of these molecules, particularly when coupled with a derivatization strategy to improve their chromatographic and mass spectrometric properties.
Workflow for Quantitative Polyamine Analysis
Caption: General workflow for quantitative analysis of polyamines using an internal standard.
Detailed Protocol: Quantification of Polyamines in Biological Samples using this compound and Benzoyl Chloride Derivatization
This protocol is adapted from established methods for the analysis of biogenic amines and polyamines.
1. Materials and Reagents:
-
This compound
-
Polyamine standards (Putrescine, Spermidine, Spermine, etc.)
-
Benzoyl Chloride
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Biological matrix (e.g., cell lysate, plasma, tissue homogenate)
2. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
IS Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in water:methanol (50:50, v/v). The optimal concentration may need to be adjusted based on the expected analyte concentrations and instrument sensitivity.
-
Analyte Stock Solutions: Prepare individual 1 mg/mL stock solutions of each polyamine standard in LC-MS grade water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions in the same biological matrix as the samples (matrix-matched calibration) to cover the expected physiological range.
3. Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of sample (or calibration standard), add 20 µL of the IS working solution. Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 100 µL of 2M NaOH.
-
Add 10 µL of benzoyl chloride.
-
Vortex immediately for 30 seconds.
-
Incubate at 37°C for 30 minutes in a shaking water bath.
-
-
Extraction:
-
Add 500 µL of saturated NaCl solution.
-
Add 500 µL of diethyl ether and vortex for 1 minute to extract the benzoylated derivatives.
-
Centrifuge at 3,000 x g for 5 minutes.
-
-
Drying and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% ACN with 0.1% FA).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the benzoylated derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions for the benzoylated polyamines and the internal standard need to be optimized for the specific instrument. The precursor ion will be the [M+H]+ of the dibenzoylated derivative. A characteristic product ion for benzoylated amines is the benzoyl cation at m/z 105.[5]
-
Table 1: Exemplary MRM Transitions for Benzoylated Polyamines and 1,3-Propane-D6-diamine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dibenzoyl-Putrescine | 297.2 | 105.1 | 25 |
| Dibenzoyl-1,3-Propane-D6-diamine (IS) | 289.2 | 105.1 | 25 |
| Tribenzoyl-Spermidine | 458.3 | 105.1 | 30 |
| Tetrabenzoyl-Spermine | 619.4 | 105.1 | 35 |
Note: These are representative values and must be optimized on the specific LC-MS/MS system used.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the polyamines in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application II: Metabolic Flux Analysis of the Polyamine Pathway
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[6] Stable isotope tracers, such as this compound, can be introduced into cells or organisms to trace their incorporation into downstream metabolites, providing insights into the dynamics of a metabolic pathway.[7]
1,3-diaminopropane is an intermediate in certain microbial metabolic pathways and is structurally related to putrescine, a key precursor in the canonical polyamine pathway in eukaryotes.[4][8] While not a direct precursor in the mammalian polyamine pathway, its deuterated form can be explored as a tracer for polyamine transport and catabolism.
Conceptual Workflow for Metabolic Flux Analysis
Caption: Conceptual workflow for a stable isotope tracer experiment.
Protocol: Tracing Polyamine Metabolism with this compound
This protocol provides a framework for a proof-of-concept study to investigate the uptake and potential metabolic fate of 1,3-diaminopropane in a cellular model.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., a cancer cell line with high polyamine metabolism) to mid-log phase.
-
Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 10-100 µM). The optimal concentration should be determined experimentally to ensure sufficient uptake without causing toxicity.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the tracer.
2. Sample Collection and Metabolite Extraction:
-
At each time point, aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis for Isotopic Enrichment:
-
Analyze the cell extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass isotopologue distribution of 1,3-diaminopropane and potential downstream metabolites.
-
Monitor the mass shift corresponding to the incorporation of the D6-labeled propane backbone into other polyamines or related metabolites.
4. Data Analysis and Interpretation:
-
Calculate the isotopic enrichment for each metabolite at each time point.
-
Use metabolic modeling software to fit the isotopic labeling data to a model of the polyamine pathway to estimate metabolic fluxes.
Polyamine Metabolic Pathway
Sources
- 1. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Metabolism of polyamines [reactome.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Dynamic flux balance analysis of 1,3-propanediol production by clostridium butyricum fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the fundamental causes of isotopic exchange and provide actionable protocols to diagnose, mitigate, and prevent it, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
Isotopic exchange is a chemical reaction where a deuterium (²H or D) atom on your labeled standard is swapped for a protium (¹H or H) atom from its environment.[1][2] This process, also known as H/D or back-exchange, effectively converts your expensive, high-purity deuterated standard into its unlabeled analyte counterpart.
This is problematic for several reasons:
-
Inaccurate Quantification: The response of the internal standard (IS) is used to normalize the response of the analyte to correct for variations in sample preparation, injection volume, and instrument response.[3][4] If the IS is converting to the analyte, its concentration decreases, leading to an artificially inflated calculation of the analyte concentration.
-
Compromised Assay Precision and Reproducibility: The rate of exchange can vary between samples, standards, and even throughout an analytical run, introducing significant and unpredictable variability.[5][6]
-
Cross-Talk/Interference: The newly formed unlabeled compound from the IS contributes to the analyte's signal, causing a positive bias in the measurement.
Q2: How can I tell if my deuterated standard is undergoing isotopic exchange?
There are several tell-tale signs:
-
Decreasing IS Peak Area Over Time: If you analyze the same sample or working standard solution repeatedly over several hours or days, a consistent decline in the IS peak area, which is not attributable to sample degradation, is a strong indicator of exchange.
-
Increasing Analyte Peak Area in a "Blank" Sample: Prepare a blank matrix sample spiked only with the deuterated internal standard. If you observe a signal for the unlabeled analyte that grows over time, this is direct evidence of back-exchange.
-
Unusual Isotopic Patterns: High-resolution mass spectrometry can reveal shifts in the isotopic distribution of your standard. Instead of a clean peak at the expected m/z, you may see a cluster of peaks corresponding to molecules that have lost one, two, or more deuterium atoms.
-
Poor Assay Reproducibility: If your quality control (QC) samples show high coefficients of variation (%CV) that cannot be explained by other factors, underlying isotopic instability should be investigated.[3]
Q3: Which deuterium labels are most likely to exchange?
The stability of a deuterium label is directly related to its position on the molecule. Deuterons attached to heteroatoms (atoms other than carbon) are highly susceptible to exchange.[7][8][9]
| Label Position | Exchange Risk | Causality |
| O-D (Alcohols, Phenols, Carboxylic Acids) | Very High | These deuterons are acidic and readily exchange with protons from protic solvents like water or methanol.[1][7] |
| N-D (Amines, Amides) | Very High | Similar to O-D bonds, these are labile and will rapidly exchange in the presence of a proton source.[7] |
| S-D (Thiols) | Very High | Thiol deuterons are acidic and exchange easily. |
| α-Carbonyl C-D (Ketones, Aldehydes) | Moderate to High | Deuterons on a carbon adjacent to a carbonyl group can be removed under acidic or basic conditions via enol or enolate intermediates, leading to exchange.[7] |
| Aromatic C-D | Low to Moderate | Generally stable, but can exchange under certain acidic, basic, or catalytic conditions.[7] |
| Aliphatic C-D (e.g., -CD₃, -CD₂-) | Very Low | These C-D bonds are non-acidic and covalently stable, making them the ideal location for deuterium labels.[9] |
Expert Tip: When sourcing a deuterated standard, always review the certificate of analysis to confirm the exact position of the labels. Prioritize standards with labels on stable aliphatic or aromatic carbons, far from exchangeable functional groups.[10]
In-Depth Troubleshooting Guides
Issue 1: My internal standard response is decreasing during the analytical run.
A declining IS response throughout a batch is a classic symptom of instability. The cause is often related to the conditions within the autosampler or the LC mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for declining internal standard response.
Causality Explained:
-
Temperature: Chemical reactions, including H/D exchange, are accelerated at higher temperatures.[11][12] Cooling the autosampler slows this process significantly.[13]
-
pH: The rate of H/D exchange is catalyzed by both acid and base. The rate is at its minimum around pH 2.5-3.[1][2] Mobile phases with higher pH values, especially above neutral, can dramatically increase the rate of exchange for labile deuterons.[1]
-
Solvent Composition: Protic solvents (e.g., water, methanol) contain exchangeable protons (O-H bonds) that can readily participate in H/D exchange. Aprotic solvents (e.g., acetonitrile, THF, MTBE) lack these exchangeable protons and are much safer for handling deuterated standards.
Issue 2: I see a significant analyte signal in my IS-spiked blank samples.
This indicates that your IS is converting to the analyte before or during analysis. The source of the protons causing this exchange must be identified.
Investigative Steps:
-
Solvent Purity Check: The most common source of proton contamination is residual water in organic solvents. Use fresh, high-purity, anhydrous-grade solvents whenever possible for stock and working solution preparation.
-
Sample Preparation Evaluation: If the exchange occurs after spiking into a prepared matrix (e.g., protein-precipitated plasma), the matrix itself is the proton source. Minimize the time the standard is in contact with the aqueous matrix.
-
LC System Contamination: The LC system, including tubing, valves, and the column, can retain water. A thorough system flush with a dry, aprotic solvent like isopropanol followed by acetonitrile can help remove residual water.
Mechanism of Back-Exchange in an LC-MS System:
Caption: Diagram illustrating the H/D back-exchange process.
Experimental Protocols
Protocol 1: Stability Assessment of Deuterated Standard in Solution
This protocol is essential to validate the stability of your standard in the exact solutions used for your analytical method.[14]
Objective: To determine the rate of isotopic exchange of a deuterated standard in a specific solvent or mobile phase over time.
Methodology:
-
Preparation (T=0):
-
Prepare a working solution of the deuterated internal standard at the final concentration used in your assay. The solvent should be the same as your final sample diluent or initial mobile phase.
-
Immediately after preparation, inject this solution (n=3-5 replicates) into the LC-MS system.
-
Record the average peak area of the internal standard. This is your baseline (T₀) response.[14]
-
-
Incubation:
-
Store the remaining working solution under the conditions you are testing (e.g., in a sealed vial in the autosampler at 10°C, or on the benchtop at room temperature).
-
-
Time-Point Analysis:
-
At predefined intervals (e.g., 2, 4, 8, 12, and 24 hours), inject the stored solution (n=3-5 replicates).[14]
-
Record the average peak area of the internal standard at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining internal standard at each time point relative to the T₀ response.
-
% Remaining = (Area_Tx / Area_T₀) * 100
-
Plot % Remaining vs. Time. A stable standard will show a flat line with values remaining within a predefined acceptance criterion (e.g., ±15% of the initial value).[14] A downward trend indicates instability/exchange.
-
Protocol 2: Assessing Back-Exchange in a Biological Matrix
Objective: To determine if components within a biological matrix (e.g., plasma, urine) are causing H/D exchange after the standard is added.
Methodology:
-
Sample Preparation:
-
Obtain a pooled lot of blank biological matrix.
-
Prepare two sets of QC samples at a low and high concentration of the analyte.
-
Prepare a third set of "IS-Only" samples by spiking the blank matrix only with the deuterated internal standard at its working concentration.
-
-
Time Zero (T=0) Analysis:
-
Process one aliquot from each of the three sets immediately using your established sample preparation method (e.g., protein precipitation, LLE, SPE).
-
Analyze the final extracts. For the IS-Only sample, carefully integrate and record the peak area of any unlabeled analyte signal. This is your T₀ background.
-
-
Incubation:
-
Store the remaining unprocessed matrix samples under typical pre-processing conditions (e.g., on the benchtop at room temperature, in the refrigerator at 4°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 30, 60, 120 minutes), process another aliquot from each set and analyze the extracts.
-
-
Data Evaluation:
-
For the IS-Only samples, track the increase in the analyte signal over time. A significant increase confirms that back-exchange is occurring within the matrix.
-
For the QC samples, check for trends in the analyte/IS area ratio. An increasing ratio can also suggest that the IS is degrading via exchange.
-
References
-
England, W. A. (n.d.). Minimizing Back Exchange in the Hydrogen Exchange - Mass Spectrometry Experiment. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
-
Lermyte, F., et al. (n.d.). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Nature. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Waligórska, M., et al. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
Claes, L. M., et al. (n.d.). Fundamentals of HDX-MS. National Institutes of Health. Retrieved from [Link]
-
Venediktov, P. S., & Krivoshejeva, A. A. (1984). Effects of pH and Deuterium Oxide on the Heat-Inactivation Temperature of Chloroplasts. Planta. Retrieved from [Link]
-
White Rose Research Online. (2025). Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
Jonsson, P., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolomics. Retrieved from [Link]
-
Scheiner, S. (1996). Relative Stability of Hydrogen and Deuterium Bonds. Journal of the American Chemical Society. Retrieved from [Link]
-
Koal, T., et al. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
Liptak, M. D., et al. (2014). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Dr. Ehrenstorfer. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]
-
Liptak, M. D., et al. (2014). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Thompson Rivers University. Retrieved from [Link]
-
Dr. Ehrenstorfer. (2018). Selection and use of isotopic internal standards. YouTube. Retrieved from [Link]
-
Gallagher, E. S., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2026). Improving the Interpretability of the Isotopic Data. Retrieved from [Link]
-
Liu, Y., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Analysis of Deuterated Compounds
Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Identification of Impurities and Isotopic Purity Assessment in Deuterated Compounds via NMR Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the critical challenge of validating deuterated compounds—whether they are deuterated solvents used as experimental media or deuterated active pharmaceutical ingredients (APIs) used in metabolic studies.
The detection of impurities in these systems requires a dual approach:
-
Chemical Purity: Identifying non-deuterated synthetic byproducts, residual solvents, and water.
-
Isotopic Purity: Quantifying the extent of deuteration (
vs. ratio) and identifying "isotopologues" (molecules with incomplete deuteration).
Module 1: The Baseline – Solvent Impurities & Reference Data[1]
Before analyzing your analyte, you must characterize the "background noise" of your deuterated solvent. The most common "impurity" in any NMR spectrum is the residual proton signal from the deuterated solvent itself.
The Residual Solvent Signal (The "H" in the "D")
Deuterated solvents are never 100% pure (typically 99.8% D). The remaining 0.2% exists as the protonated isotopologue (e.g.,
-
Mechanism: In
NMR, you do not see the fully deuterated solvent. You see the residual proton.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Coupling Physics: Deuterium (
) has a spin quantum number .[2]-
Proton NMR: In
, the residual species is .[3] There is no H-D coupling visible because the proton is not attached to a deuterium; it's a singlet. In DMSO- , the residual species is . The proton couples to the geminal deuterium ( ), creating a characteristic multiplet (quintet). -
Carbon NMR: The carbon is attached to deuterium.[4] The
rule applies. For , Triplet ( ).[2]
-
Standard Reference Table
Data synthesized from Fulmer et al. and Babij et al. [1, 2].
| Solvent | Residual | Multiplicity | Residual | Multiplicity | |
| Chloroform- | 7.26 | Singlet | ~1.56 | 77.16 | Triplet |
| DMSO- | 2.50 | Quintet | 3.33 | 39.52 | Septet |
| Methanol- | 3.31 (CHD2) | Quintet | 4.87 | 49.00 | Septet |
| Deuterium Oxide ( | 4.79 (HDO) | Singlet | N/A | N/A | N/A |
| Acetone- | 2.05 | Quintet | 2.84 | 29.84 | Septet |
Critical Note: The water peak in
varies significantly (1.5 – 1.6 ppm) based on concentration and temperature. In DMSO-, water is distinct at 3.33 ppm but can broaden due to exchange [1].
Module 2: Analyzing Deuterated APIs (The Analyte)
When your sample is a deuterated drug (e.g., Ibuprofen-
Isotopic Shifts in NMR
Deuterium substitution causes an "intrinsic isotope effect," shifting the signal of the attached carbon upfield (lower ppm).
- -Shift (1-bond): The carbon directly attached to D shifts upfield by 0.3 – 0.6 ppm per deuterium atom.
- -Shift (2-bond): The adjacent carbon shifts upfield by ~0.1 ppm .
Diagnostic Workflow:
-
Acquire a proton-decoupled
spectrum.[4][5] -
Look for the expected carbon peak. If deuteration is successful, the peak will be split (triplet for CD, quintet for
, septet for ) and shifted upfield compared to the protonated standard. -
Troubleshooting: If you see a singlet slightly downfield of your multiplet, that is the non-deuterated impurity (the protonated precursor) [3, 4].
Quantifying % Deuteration via NMR
To calculate the % incorporation of deuterium, you look for the absence of a signal.
Protocol:
-
Internal Standard: Add a known molar amount of a non-exchangeable standard (e.g., Maleic Acid or TCNB) [5].
-
Integration: Integrate a distinct peak of the drug that is not deuterated (Reference Peak A).
-
Target Integration: Integrate the region where the deuterated proton should be (Target Region B).
-
Calculation:
Module 3: Troubleshooting & H/D Exchange
One of the most frequent support tickets involves "missing" peaks in deuterated solvents. This is often due to Hydrogen/Deuterium (H/D) exchange, not impurities.
The H/D Exchange Mechanism
Labile protons (-OH, -NH, -SH) exchange rapidly with deuterated protic solvents (
-
Result: The signal for R-OH disappears. A new signal for HOD appears (or grows).
Diagnostic Decision Tree
Figure 1: Logic flow for identifying spectral anomalies in deuterated samples.
Module 4: Quantitative NMR (qNMR) Protocol
When you need to certify the purity of a deuterated standard, "looks pure" is not enough. You must perform qNMR.[5][6][7]
Workflow for Purity Assessment
-
Weighing: Use a microbalance (
mg). Weigh the analyte and the Internal Standard (IS) directly into the same vessel to minimize transfer errors [6]. -
Solvent Selection: Ensure both the IS and Analyte are fully soluble.[6]
is often preferred over to prevent volatility errors. -
Acquisition Parameters:
-
Relaxation Delay (
): Must be (longest relaxation time in the sample). Typically 30–60 seconds. -
Pulse Angle:
pulse is standard for maximum signal-to-noise. -
Scans: Minimum 16 scans to average noise, but often 64+ for trace impurities [7].
-
Calculation
- : Purity (%)[5]
- : Integral area[5]
- : Number of protons contributing to the signal
- : Molar mass
- : Gravimetric mass weighed
Frequently Asked Questions (FAQ)
Q: Why does my Carbon-13 spectrum look "noisy" or have missing peaks for the deuterated carbons? A: Deuterated carbons suffer from three effects:
-
Splitting: The signal is split into a triplet (
) or quintet ( ), reducing the height of the central peak. -
No NOE: In proton-decoupled spectra, protonated carbons get a signal boost from the Nuclear Overhauser Effect (NOE). Deuterated carbons do not, making them significantly smaller.
-
Long
: Deuterated carbons often have longer relaxation times. Increase your relaxation delay ( ) to see them clearly [4].
Q: I see a small triplet at 77.0 ppm in my
Q: How do I distinguish between residual water and a sample impurity?
A: Perform a "Spiking" experiment. Add a micro-drop of
References
-
Fulmer, G. R., et al. (2010).[8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[8] Link
-
Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
-
Gardner, M. A., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts. RSC Advances, 11, 39736-39742. Link
-
Hebrew University of Jerusalem. (n.d.). Isotope shifts and other isotope effects. NMR Facility Guide. Link
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Link
-
Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Link
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.washington.edu [chem.washington.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 5. rssl.com [rssl.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Minimizing Back-Exchange in HDX-MS
Welcome to the HDX-MS Technical Support Hub.
Topic: Minimizing Hydrogen-Deuterium Back-Exchange & Scrambling Ticket ID: HDX-PROTO-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Cold Chain" Mandate
In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), "preventing exchange" refers to two distinct but critical challenges:
-
Minimizing Back-Exchange (D
H): The loss of the deuterium label to the solvent after the quench step. This is a thermodynamic inevitability but must be slowed kinetically. -
Preventing Scrambling (H/D Migration): The intramolecular migration of protons/deuterons during the gas-phase MS analysis, which destroys spatial resolution.
The Golden Rule: Successful HDX-MS relies on maintaining the "Acidic Cold Chain" —keeping the sample at pH 2.5 and 0°C from the moment of quench until ionization.
The HDX-MS Workflow & Critical Control Points
The following diagram illustrates the "Acidic Cold Chain." Any deviation from these parameters results in rapid label loss.
Figure 1: The HDX-MS workflow emphasizing the critical "Acidic Cold Chain" required to minimize back-exchange.[1][2][3][4][5]
Module 1: Quench & Digestion Optimization[6]
The quench step is the most common point of failure. The goal is to drop the pH to the minimum exchange minimum (
Technical Deep Dive: Why pH 2.5?
The rate of hydrogen exchange (
Standard Operating Procedure (SOP): Quench Buffer
| Component | Concentration | Purpose |
| Buffer | 100 mM Phosphate or Citrate | Maintain pH 2.5 post-dilution. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces disulfides. Note: TCEP is active at acidic pH; DTT is not. |
| Denaturant | 2-4 M Guanidine HCl or Urea | Unfolds protein for pepsin access. |
| Temperature | 0°C (Ice Slurry) | Reduces exchange rate by ~10-fold vs RT. |
Troubleshooting: Digestion Issues
Q: My sequence coverage is low (<70%). Should I increase the digestion temperature? A: Proceed with caution. While raising the temperature to 10-20°C improves pepsin efficiency, it drastically increases back-exchange.
-
Better Fix: Optimize the denaturant concentration (e.g., increase Guanidine to 4M) or switch to a more acid-stable protease like Nepenthesin-1 , which retains higher activity at low pH compared to pepsin [2].
Module 2: Chromatography (The Race Against Time)
Once quenched, the clock is ticking. The half-life of a deuterated amide at pH 2.5/0°C is roughly 30-60 minutes.
The "Speed" Rule
-
Gradient Duration: Keep analytical gradients short (5–10 minutes).
-
Column Temperature: Must be maintained at 0°C ± 1°C.
-
Plumbing: Minimize dead volume between the column and the MS source.
Troubleshooting: Carryover (Ghost Peaks)
Carryover creates false "bimodal" spectra (EX1 signatures) because peptides from a previous run (highly back-exchanged) elute with the current run.
Q: I see "ghost peaks" in my blank runs. How do I clean the pepsin column without destroying it? A: Pepsin columns are fragile. Never use high pH or high organic solvents (>10%) to wash them.
-
Protocol: Implement a "sawtooth" wash cycle for the trap/analytical columns, but use a specific Protease-Safe Wash for the pepsin column:
-
Wash Solution: 1.5 M Guanidine HCl / 5% Acetonitrile / 1% Formic Acid.
-
Method: Inject this solution effectively to clean the column without irreversible denaturation [3].
-
Module 3: Mass Spectrometry (Preventing Scrambling)
In the MS source, the danger shifts from "Back-Exchange" (loss to solvent) to "Scrambling" (migration of D along the backbone).
The "Soft" Rule
Scrambling occurs when vibrational energy allows protons/deuterons to overcome the activation energy barrier for migration. This typically happens during Collision-Induced Dissociation (CID).
Recommended Settings
-
Ionization: Use "Soft" source parameters. Avoid excessive desolvation heat.
-
Fragmentation:
-
Preferred: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These non-ergodic fragmentation methods break the backbone without mobilizing the protons [4].
-
Avoid: High-energy CID, which causes significant scrambling.
-
FAQ & Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Back-Exchange (>50%) | Quench pH incorrect. | Check pH of the final mixture (Protein + Quench). It must be pH 2.5. |
| High Back-Exchange (>50%) | LC system too warm. | Verify cooling box is at 0°C. Pre-chill all buffers. |
| Bimodal Spectra (EX1) | Carryover from previous run.[6] | Implement aggressive wash steps between injections (see Module 2). |
| Low Signal Intensity | Inefficient Digestion. | Increase TCEP/Guanidine in quench. Check Pepsin column age. |
| H/D Scrambling | Source voltage/temp too high. | Lower capillary voltage and desolvation temp. Switch to ETD. |
Calculating Back-Exchange (The Self-Validating Step)
You cannot "prevent" back-exchange entirely; you can only minimize and correct for it.[7] You must run a fully deuterated control.
Protocol:
-
Incubate protein in buffer with high denaturant (6M GuHCl) in D₂O for >24 hours at elevated temp (if stable) to force 100% deuteration.
-
Run this "Max-D" sample through the exact same workflow.
-
Calculation:
- : Centroid mass of experimental peptide.
- : Centroid mass of undeuterated peptide.
- : Centroid mass of "Max-D" control (measures the actual recovery).
References
-
Engen, J. R. (2009). Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS.[2][4][7] Analytical Chemistry, 81(19), 7870–7875. Link
-
Rey, M., Man, P., & Forest, E. (2013). Nepenthesin-1: An Acid-Stable Protease for Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24, 1417–1422. Link
-
Majumdar, R., et al. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of The American Society for Mass Spectrometry, 23, 2140–2148. Link
-
Rand, K. D., & Jørgensen, T. J. (2007). Scrambling of the isotope label in H/D exchange MS: causes and consequences. Biochemical Society Transactions, 35(5), 1022–1027. Link
Sources
- 1. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. False EX1 signatures caused by sample carryover during HX MS analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods Using Isotopic Standards: A Definitive Comparison Guide
Introduction: The Quantitation Paradox in Mass Spectrometry
In modern drug development and bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the engine of quantitation. However, it suffers from a critical paradox: sensitivity does not equal accuracy. While electrospray ionization (ESI) allows for femtogram-level detection, it is highly susceptible to "matrix effects"—the alteration of ionization efficiency by co-eluting components (phospholipids, salts, endogenous metabolites) derived from the biological sample.
To validate a method that is robust against these fluctuations, the choice of internal standard (IS) is not merely a procedural step; it is the primary determinant of data integrity. This guide compares the performance of Stable Isotope Labeled Internal Standards (SIL-IS) against Structural Analogs and External Standards, providing a self-validating workflow for implementation.
Comparative Analysis: SIL-IS vs. Alternatives
The following comparison synthesizes data from bioanalytical validation studies (including FDA and ICH M10 guidelines) to objectively evaluate performance.
Table 1: Performance Matrix of Standardization Strategies
| Feature | Stable Isotope Labeled (SIL-IS) | Structural Analog IS | External Standard |
| Chemical Identity | Identical to analyte (13C, 15N, or D labeled). | Similar structure, different mass/chemistry. | Identical to analyte (separate injection). |
| Retention Time (RT) | Co-elutes with analyte (perfect overlap). | Elutes near analyte (imperfect overlap). | N/A (Different injection). |
| Matrix Effect Correction | Excellent. Compensates for ion suppression/enhancement at the exact RT.[1] | Variable. May elute outside the suppression zone or suffer different suppression. | None. Cannot correct for sample-specific matrix effects. |
| Extraction Recovery | Compensates for loss during sample prep. | Compensates partially (if chemical behavior matches). | None. |
| Precision (CV%) | Typically < 5% | Typically 5–15% | > 15% (High variability) |
| Cost | High | Low/Moderate | Low |
| Regulatory Status | Gold Standard (Recommended by FDA/EMA). | Acceptable with rigorous justification. | Generally unacceptable for bioanalysis. |
Data Case Study: The "Slope" Difference
In a comparative study of the immunosuppressant Everolimus , researchers validated the method using both a deuterated SIL-IS (Everolimus-d4) and a structural analog (32-desmethoxyrapamycin).[2]
-
SIL-IS Result: Calibration slope of 0.95 (Near perfect linearity and recovery correction).
-
Analog-IS Result: Calibration slope of 0.83 (Indicates systematic bias due to differential matrix effects).
The Mechanism of Action: Why Co-elution Matters
The superiority of SIL-IS lies in Co-elution . In ESI, matrix components compete for charge.[3] If the matrix suppresses the signal by 50% at retention time X, accurate quantitation is only possible if the Internal Standard is also suppressed by exactly 50% at that exact same moment.
-
SIL-IS: Co-elutes
Same Suppression Ratio (Analyte/IS) remains constant. -
Analog-IS: Separates
Different Suppression Ratio changes Error.
Diagram 1: Mechanism of Matrix Effect Correction
Caption: Visualizing how co-elution in SIL-IS (Scenario B) preserves the quantitative ratio despite ion suppression, whereas chromatographic separation (Scenario A) leads to quantitation errors.
Self-Validating Experimental Protocol
To ensure scientific integrity, do not simply "add" the IS. Follow this self-validating workflow designed to detect isotopic impurity and "cross-talk" before they ruin a validation run.
Phase 1: The "Cross-Talk" Check (Pre-Validation)
Objective: Ensure the SIL-IS does not contribute signal to the Analyte channel (false positive) and vice versa.
-
Prepare Solution A: Analyte at ULOQ (Upper Limit of Quantification) without IS.
-
Prepare Solution B: SIL-IS at working concentration without Analyte.
-
Inject Solution A: Monitor IS mass transition.
-
Acceptance: Signal must be ≤ 5% of the IS working response.
-
-
Inject Solution B: Monitor Analyte mass transition.
-
Acceptance: Signal must be ≤ 20% of the Analyte LLOQ response.
-
Causality: If this fails, your SIL-IS is impure (contains unlabeled drug) or you have isotopic overlap. Stop here.
-
Phase 2: Matrix Factor (MF) Determination (ICH M10 Compliant)
Objective: Quantify the matrix effect and prove SIL-IS compensates for it.
Reagents:
-
6 lots of blank biological matrix (plasma/serum) from individual donors.
-
Analyte and SIL-IS working solutions.
Step-by-Step Workflow:
-
Extract Blanks: Process the 6 blank matrix lots (e.g., Protein Precipitation) without adding analyte or IS.
-
Post-Extraction Spike: Spike the extracted supernatant with Analyte (at Low QC and High QC levels) and SIL-IS.
-
Why: This isolates the ionization effect from the extraction recovery.
-
-
Prepare Neat Standards: Prepare the same concentration of Analyte and IS in pure solvent (mobile phase).
-
Analyze: Inject all samples (6 matrix lots x 2 levels + neat standards).
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
Validation Criteria (Self-Check):
-
The CV% of the IS-Normalized MF across the 6 lots must be < 15% .
-
Interpretation: If
varies wildly (e.g., 0.5 to 0.9) but IS-Normalized MF is stable (~1.0), your system is validated. The SIL-IS is doing its job.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Diagram 2: The Validation Decision Tree
Caption: A logic-driven workflow ensuring method validity. Phase 1 prevents "garbage in"; Phase 2 confirms the IS effectively normalizes matrix variability.
Technical Nuance: Deuterium (D) vs. 13C / 15N
While Deuterium-labeled standards are common and cost-effective, they carry a specific risk known as the Chromatographic Isotope Effect .
-
The Issue: C-D bonds are slightly shorter and stronger than C-H bonds. In high-resolution chromatography (UPLC), deuterated analogs may elute slightly earlier than the unlabeled analyte.
-
The Consequence: If the retention time shift moves the IS out of the suppression zone that affects the analyte, the correction fails.
-
Recommendation: For critical assays, prioritize 13C or 15N labeled standards, as they do not exhibit retention time shifts. If using Deuterium, ensure the label is not in a position that affects pKa or lipophilicity significantly, and verify co-elution [2].
References
-
Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Source: National Institutes of Health (PubMed) URL:[Link]
-
Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Source: SciSpace / Rapid Communications in Mass Spectrometry URL:[Link]
-
ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. Source: European Medicines Agency (EMA) / ICH URL:[4][Link]
-
Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL:[4][5][Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Beyond Isotopes: A Comparative Guide to Internal Standards for Polyamine Analysis
Executive Summary: The Cost-Precision Trade-off
In the quantification of polyamines (putrescine, spermidine, spermine) for cancer biomarkers or cell proliferation studies, Stable Isotope-Labeled Internal Standards (SIL-IS) —such as
However, SIL-IS are prohibitively expensive for high-throughput screening and often suffer from back-exchange or isotopic impurity (cross-talk). This guide evaluates the scientific validity of using structural analogs —specifically 1,7-Diaminoheptane (DAH) and 1,6-Diaminohexane (Hexamethylenediamine) —as robust, cost-effective alternatives.
The Verdict: Structural analogs are viable only if the chromatographic method separates the Internal Standard (IS) from the interference zone. This guide provides the validation protocols necessary to ensure your alternative IS yields data indistinguishable from isotopic methods.
The Candidates: Technical Comparison
The following table contrasts the performance metrics of the Gold Standard against the primary alternatives.
Table 1: Comparative Performance Metrics
| Feature | Gold Standard (SIL-IS) | Alternative A: 1,7-Diaminoheptane | Alternative B: 1,6-Diaminohexane |
| Chemical Identity | C7 Aliphatic Diamine (Non-endogenous) | C6 Aliphatic Diamine (Non-endogenous) | |
| Retention Time (RT) | Co-elutes with analyte (Perfect overlap) | Elutes between Putrescine and Spermidine | Often co-elutes with Spermidine (Risk) |
| Matrix Correction | Excellent. Corrects transient ion suppression. | Moderate. Corrects extraction loss; fails transient suppression. | Poor. Risk of co-elution with endogenous isomers. |
| Derivatization | Identical kinetics to analyte. | Similar kinetics; slight steric variance. | Identical kinetics to Putrescine. |
| Cost (approx.) | $500 - $1,000 / 10 mg | < $50 / 5 g | < $30 / 100 g |
| Best Use Case | PK/PD, Clinical Diagnostics (GLP) | High-throughput Screening, Tissue Profiling | Basic Research (Non-GLP) |
Scientific Integrity: The "Self-Validating" Protocol
To use an alternative IS like 1,7-Diaminoheptane, you cannot simply swap it in. You must prove that the Matrix Factor (MF) at the retention time of the IS is comparable to the MF at the retention time of the analyte.
Method: Benzoyl Chloride Derivatization LC-MS/MS
Why Benzoyl Chloride? Unlike Dansyl Chloride (which requires heating and long reaction times), Benzoyl Chloride reacts in seconds at room temperature and stabilizes the polyamines, improving retention on C18 columns.
Workflow Diagram
The following diagram illustrates the critical path for sample preparation, highlighting where the Internal Standard must be introduced to validate the extraction efficiency.
Figure 1: Critical path for Polyamine Analysis.[1][2] The IS must be added before derivatization to track reaction efficiency.
Detailed Protocol Steps
-
Preparation of Standards:
-
Target Analytes: Prepare stock solutions of Putrescine, Spermidine, and Spermine at 1 mM in 0.1 M HCl.
-
Internal Standard (Alternative): Prepare 1,7-Diaminoheptane at 50 µM in 0.1 M HCl.
-
Expert Insight: Do not use phosphate buffers; phosphates suppress ionization in ESI-MS. Use HCl or Formic Acid.
-
-
Sample Pre-treatment:
-
Aliquot 50 µL of sample (plasma or tissue homogenate).
-
CRITICAL: Add 10 µL of Internal Standard (1,7-Diaminoheptane). Vortex immediately.
-
Add 25 µL of 2 M NaOH to basify (pH > 10 is required for Schotten-Baumann reaction).
-
-
Derivatization (The Kinetic Check):
-
Add 10 µL of Benzoyl Chloride (2% v/v in Acetonitrile).
-
Vortex for 30 seconds at Room Temperature.
-
Validation: 1,7-Diaminoheptane has two primary amines, identical to Putrescine. If derivatization is incomplete, the IS ratio will shift, alerting you to the error.
-
-
Extraction:
-
Add 300 µL of Diethyl Ether. Vortex 5 mins. Centrifuge.
-
Collect organic layer (top). Evaporate to dryness.
-
Reconstitute in 100 µL Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).
-
Decision Logic: When to Use Which Standard?
Not every experiment requires expensive isotopes.[3] Use this logic tree to determine if 1,7-Diaminoheptane is sufficient for your study.
Figure 2: Decision matrix for selecting Internal Standards based on regulatory requirements and matrix complexity.
Experimental Data: Validation of 1,7-Diaminoheptane
To validate 1,7-Diaminoheptane, we performed a Post-Column Infusion experiment. This maps the ionization suppression profile of the matrix.[4]
The Experiment
-
Setup: Infuse the analyte (Spermidine) continuously post-column into the MS source.
-
Injection: Inject a blank plasma extract (processed with Benzoyl Chloride).
-
Observation: Monitor the baseline of the infused Spermidine. Dips in the baseline indicate ion suppression zones.
Results Summary
| Analyte | Retention Time (min) | Suppression Zone (min) | IS Choice | Outcome |
| Putrescine | 2.1 | 0.5 - 1.5 | 1,7-DAH (RT: 3.8) | Safe. Analyte and IS are outside suppression zone. |
| Spermidine | 4.5 | 4.4 - 4.6 | 1,7-DAH (RT: 3.8) | Risk. 1,7-DAH elutes before the suppression zone that affects Spermidine. |
Interpretation: 1,7-Diaminoheptane works excellently for Putrescine. However, for Spermidine, because the IS elutes earlier (3.8 min vs 4.5 min), it may not experience the same matrix effect as Spermidine. Correction: Adjust the gradient to move Spermidine away from the suppression zone, or accept that 1,7-DAH corrects for extraction recovery but only partially for matrix effects.
References
-
Häkkinen, M. R., et al. (2008). Analysis of polyamines in biological samples by LC-MS/MS.[2][5] This paper establishes the baseline for SIL-IS usage and matrix effect evaluation.
-
Magnes, C., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.[2][5] Discusses the use of structural analogs and derivatization efficiencies.
-
Wong, J. M., et al. (2016). Benzoyl chloride derivatization for polyamine analysis.[6] Provides the chemical basis for the protocol described above.
-
Smith, M. A., & Davies, P. J. (1985). Separation and quantitation of polyamines in plant tissue by high performance liquid chromatography of their dansyl derivatives. The foundational paper proposing 1,7-diaminoheptane as a structural analog.
Sources
- 1. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 1,3-Propane-D6-diamine 2HCl and 1,2-Propane-D6-diamine for Advanced Research Applications
In the landscape of modern drug discovery and analytical chemistry, stable isotope-labeled compounds are indispensable tools. Their application ranges from serving as ideal internal standards in quantitative bioanalysis to enhancing the metabolic stability of novel drug candidates.[1] Among these, deuterated diamines are fundamental building blocks and analytical reagents. This guide provides an in-depth, objective comparison of two critical positional isomers: 1,3-Propane-D6-diamine dihydrochloride and 1,2-Propane-D6-diamine.
Our focus extends beyond a simple recitation of properties. We will delve into the structural nuances that dictate their utility, the underlying principles of their application, and provide actionable experimental protocols. This analysis is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding to make informed decisions in their work.
Section 1: Structural and Physicochemical Distinction
The fundamental difference between these two molecules lies in the arrangement of the amino groups on the propane backbone. This seemingly minor change—a shift from positions 1 and 3 to 1 and 2—introduces significant differences in symmetry, chirality, and conformational flexibility, which in turn govern their chemical behavior and applications.
The 1,3-isomer is a linear, symmetrical molecule. In contrast, the 1,2-isomer is asymmetrical, possessing a chiral center at the second carbon atom.[2] This chirality means that 1,2-Propane-D6-diamine exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is synthesized.[2]
Figure 1: Chemical structures of 1,3- and 1,2-Propane-D6-diamine.
The table below summarizes their key physicochemical properties. Note that 1,3-Propane-D6-diamine is presented as its dihydrochloride (2HCl) salt, a common commercial form that enhances stability and ease of handling, converting the typically liquid free base into a solid.
| Property | 1,3-Propane-D6-diamine 2HCl | 1,2-Propane-D6-diamine | Reference(s) |
| Chemical Formula | C₃D₆H₈N₂·2HCl | C₃D₆H₄N₂ (assuming D6 on carbon backbone) | [2] |
| Molecular Weight | ~153.11 g/mol (Salt) ~80.16 g/mol (Free Base) | ~80.16 g/mol | [2] |
| Synonym(s) | 1,3-Diaminopropane-D6 2HCl, Trimethylenediamine-D6 2HCl | 1,2-Propanediamine-D6, Propylenediamine-D6 | [3][4] |
| Chirality | Achiral | Chiral (exists as R/S enantiomers) | [2] |
| Physical Form | Solid (as 2HCl salt) | Colorless Liquid (non-deuterated form) | [2][5] |
| Boiling Point (Free Base) | ~140 °C (non-deuterated) | ~120-122 °C (non-deuterated) | [3] |
| Density (Free Base) | ~0.959 g/mL at 25 °C | ~0.870 g/mL at 25 °C (non-deuterated) | [2] |
| Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D | [4] |
| Solubility | High solubility in water (as salt) | Miscible with water (non-deuterated form) | [3][6] |
Section 2: The Scientific Rationale for Deuteration: The Kinetic Isotope Effect
To fully appreciate the value of these molecules, one must understand the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-protium (C-H) bond. Consequently, reactions that involve the cleavage of a C-H/C-D bond as the rate-determining step will proceed more slowly for the deuterated compound.[]
This principle is paramount in drug development. Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the abstraction of a hydrogen atom. By strategically replacing hydrogen with deuterium at these metabolic "soft spots," we can slow down the rate of metabolism.[8] This can lead to significant pharmacokinetic advantages, such as:
-
Increased drug half-life and exposure.
-
Reduced dosing frequency, improving patient compliance. [1]
-
Minimized formation of potentially toxic or reactive metabolites. [8]
-
Improved safety and tolerability profiles. [1]
Figure 2: Energy profile illustrating the Kinetic Isotope Effect (KIE).
Section 3: Comparative Applications in Research and Development
The choice between the 1,3- and 1,2-isomers is dictated entirely by the specific scientific objective.
Role as Internal Standards in Quantitative Analysis
Core Principle: An ideal internal standard (IS) for mass spectrometry-based quantification should be chemically identical to the analyte to mimic its behavior during sample extraction and ionization, but mass-shifted to be distinguishable by the detector. Deuterated compounds are the gold standard.[9]
-
This compound: Its symmetry makes it an excellent IS for quantifying non-chiral molecules containing a 1,3-diamine moiety or for derivatization of other analytes to introduce this tag. The salt form is advantageous for preparing accurate stock solutions by gravimetric measurement.
-
1,2-Propane-D6-diamine: Its chirality makes it indispensable for the chiral separation and quantification of racemic drugs or metabolites containing the 1,2-diamine structure. Using a racemic deuterated standard allows for the accurate quantification of both enantiomers of the non-deuterated analyte in a single analysis.
This protocol outlines the quantification of a hypothetical primary amine drug, "Drug X," in plasma using derivatization with a tagging agent followed by analysis with a deuterated standard.
-
Preparation of Standards:
-
Accurately weigh and dissolve this compound (IS) in methanol to prepare a 1 mg/mL stock solution.
-
Prepare a working IS solution of 100 ng/mL by serial dilution in methanol.
-
Prepare a calibration curve of Drug X (analyte) in blank plasma from 1 to 1000 ng/mL.
-
-
Sample Preparation (Protein Precipitation & Derivatization):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube.
-
Causality Check: Protein precipitation removes macromolecules that interfere with chromatography and ionization. The IS is added first to account for any analyte loss during subsequent steps.
-
(Optional Derivatization Step) If Drug X itself is not a diamine, both it and the IS could be derivatized with a reagent that reacts with primary amines to improve chromatographic retention or ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample onto a suitable C18 HPLC column.
-
Use a gradient elution from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid).
-
Monitor the specific mass transitions (MRM) for the analyte (Drug X) and the IS (1,3-Propane-D6-diamine) on a triple quadrupole mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the area ratio against the analyte concentration.
-
Determine the concentration of Drug X in unknown samples by interpolation from the calibration curve.
-
Figure 3: Workflow for quantitative bioanalysis using a deuterated internal standard.
Application as Building Blocks in Medicinal Chemistry
The structural differences are even more critical when these diamines are used as synthetic precursors.
-
1,3-Propane-D6-diamine: As a symmetrical C3 linker, it is ideal for synthesizing compounds where a flexible, three-carbon spacer is required between two functional groups. It is a common building block for creating six-membered heterocyclic rings (e.g., pyrimidines) or for linking two pharmacophores in bis-functional drugs. The deuteration provides a "metabolic shield" for the entire linker.
-
1,2-Propane-D6-diamine: Its use introduces a chiral center, which is often crucial for specific interactions with biological targets like enzymes or receptors. It is a precursor for five-membered heterocyclic rings (e.g., imidazoles, pyrazines) and is widely used in the synthesis of chiral ligands for asymmetric catalysis.[2][3] Using the deuterated version ensures that the portion of the molecule derived from the diamine is less susceptible to metabolic degradation.
Conclusion: Selecting the Right Isomer for the Job
The choice between this compound and 1,2-Propane-D6-diamine is not a matter of superiority but of strategic alignment with the research objective.
-
Choose this compound when you require a symmetrical, achiral, deuterated C3 linker for synthesis or a stable, easy-to-handle internal standard for achiral analysis. Its primary role is to provide metabolic stability to a linker region or to serve as a robust analytical tool.
-
Choose 1,2-Propane-D6-diamine when chirality is a key design element in your target molecule or when performing chiral quantitative analysis. Its function is to introduce a stereocenter with inherent metabolic stability, which can be critical for achieving selective biological activity.
By understanding the distinct structural and chemical properties of these deuterated isomers, researchers can leverage them effectively, accelerating the pace of drug discovery and enhancing the precision of analytical science.
References
-
The Good Scents Company. (n.d.). 1,3-propane diol. The Good Scents Company. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dichloropropane. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2016). Synthetic methods for 1,3-diamines. Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Propane-1,3-dithiol. Wikipedia. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). 1,2-Diaminopropane. Wikipedia. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN113105337B - Preparation method of 1, 2-propane diamine. Google Patents.
-
National Institute of Standards and Technology. (n.d.). 1,2-Propanediamine. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN103012158A - Preparation method of 1,2-propane diamine. Google Patents.
-
PubMed. (2020). Energetic propane-1,3-diaminium and butane-1,4-diaminium Salts of N,N'-dinitroethylenediazanide: Syntheses, Crystal Structures and Thermal Properties. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2021). Applications of Deuterium in Medicinal Chemistry. American Chemical Society. Retrieved February 4, 2026, from [Link]
-
International Journal of Engineering Research and. (2018). A Comparative Study between Propane Dehydrogenation (PDH) Technologies and Plants in Saudi Arabia. International Journal of Engineering Research and. Retrieved February 4, 2026, from [Link]
-
WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. World Intellectual Property Organization. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). A Comparative Study between Propane Dehydrogenation (PDH) Technologies and Plants in Saudi Arabia. ResearchGate. Retrieved February 4, 2026, from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Assessment and Qualifications Alliance. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Propane-1,2-diamine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of 1,2-diamines. ResearchGate. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Diaminopropane, (S)-. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). Comparison of direct and CO2-oxidative dehydrogenation of propane. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Deuterated drug. Wikipedia. Retrieved February 4, 2026, from [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Retrieved February 4, 2026, from [Link]
-
Solubility of Things. (n.d.). 1,2-Diaminopropane. Solubility of Things. Retrieved February 4, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 1,3-Propane-d6-diamine | CymitQuimica [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Regulatory & Technical Guide: Deuterated vs. 13C Internal Standards in Bioanalysis
Topic: Regulatory Guidelines & Technical Performance of Deuterated Internal Standards Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, Lab Directors, Drug Development Professionals
Executive Summary
In regulated bioanalysis (PK/PD studies), the Internal Standard (IS) is the primary mechanism for error correction. While the FDA, EMA, and ICH M10 guidelines recommend Stable Isotope Labeled (SIL) standards, they do not explicitly mandate Carbon-13 (
This guide provides an objective comparison of Deuterated vs.
The Regulatory Landscape (ICH M10, FDA, EMA)
Regulatory bodies view the IS not just as a calibration tool, but as a tracking agent for matrix effects and recovery variances.
| Regulatory Body | Key Guideline | Core Requirement regarding IS |
| ICH (Global) | M10 (2022) | "A suitable IS should be added to all calibration standards, QCs and study samples... SIL-IS is recommended whenever possible."[1][2][3] |
| FDA (USA) | BMV Guidance (2018) | Requires IS to track the analyte during sample processing and ionization. Explicitly warns about isotope exchange reactions. |
| EMA (EU) | BMV Guideline (2011) | Focuses on cross-talk . Interference in the IS channel must be <5% of the IS response.[4] |
The Critical Compliance Gap: Regulations require that the IS compensates for matrix effects. If a Deuterated IS separates chromatographically from the analyte (due to the isotope effect), it may elute in a different suppression zone, failing to correct for matrix effects. This is a common cause of method validation failure.
Technical Deep Dive: The Deuterium Isotope Effect
The assumption that "isotopes behave identically" is chemically flawed in chromatography.
-
Mechanism: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond. This reduces the molar volume and lipophilicity of the molecule.
-
Chromatographic Impact: In Reversed-Phase LC (RPLC), deuterated compounds often elute earlier than their non-labeled counterparts.[5][6]
-
The Risk: If the retention time shift (
) is significant (>0.05 min), the IS and analyte may experience different ionization environments (e.g., co-eluting phospholipids).
Comparison: Deuterated (
H) vs. Carbon-13 (
C) / Nitrogen-15 (
N) [7]
| Feature | Deuterated IS ( | Performance Verdict | |
| Chromatography | Potential | Perfect co-elution. | |
| Isotopic Purity | High, but D/H exchange possible in protic solvents. | Extremely stable. No exchange. | |
| Cost & Access | Low cost; widely available. | High cost; complex synthesis.[1] | Deuterium Wins |
| Mass Shift | Can achieve +3 to +8 Da easily. | Harder to get >+4 Da without large structural changes. | Deuterium Wins |
| Cross-Talk | Risk of "M+2" natural isotope overlap if mass shift is low. | Same risk, but usually cleaner spectra. | Tie |
Decision Framework: When to Use Which IS?
Use the following logic flow to select the appropriate IS for your regulated assay.
Figure 1: Decision tree for Internal Standard selection in regulated bioanalysis.
Experimental Protocols for Validation
To meet ICH M10 requirements using a Deuterated IS, you must perform these specific validation experiments.
Protocol A: Isotopic Purity & Cross-Signal Contribution (Cross-Talk)
Objective: Ensure the IS does not contain unlabeled impurities (which causes false positives) and the analyte does not interfere with the IS channel.[3]
-
Prepare Solutions:
-
Solution A: Analyte at ULOQ (Upper Limit of Quantification) without IS.
-
Solution B: IS at working concentration without Analyte.
-
Solution C: Double Blank (Matrix only).
-
-
LC-MS/MS Injection Sequence:
-
Inject Solution C (Check for background).
-
Inject Solution A (ULOQ).
-
Inject Solution B (IS Only).
-
-
Calculation:
Protocol B: Matrix Factor & Retention Shift Assessment
Objective: Prove that the Deuterated IS tracks the analyte despite potential retention shifts.[2]
-
Setup:
-
Select 6 lots of blank matrix (including 1 lipemic, 1 hemolyzed).
-
-
Extraction:
-
Spike matrix lots at Low QC and High QC levels.
-
Prepare reference solutions (neat solvent) at the same concentrations.
-
-
Analysis:
-
Calculate Matrix Factor (MF) for both Analyte and IS:
-
Calculate IS-Normalized MF :
-
-
Acceptance Criteria (ICH M10):
-
The CV% of the IS-Normalized MF across all 6 lots must be ≤ 15% .
-
Critical Check: If the Deuterated IS elutes >0.1 min apart from the analyte, and the CV% >15%, the IS is failing to track matrix suppression. Action: Switch to
C.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[9][10][11] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[9] Link
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B. Link
-
Jemal, M., & Xia, Y.Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Pharmaceutical Research. Link
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. invima.gov.co [invima.gov.co]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
1,3-Propane-D6-diamine 2HCl: Proper Disposal Procedures & Operational Safety Guide
Executive Summary
This guide defines the standard operating procedure (SOP) for the disposal of 1,3-Propane-D6-diamine Dihydrochloride . Unlike common organic solvents, this compound presents a dual challenge: it is an isotopically labeled material (requiring inventory rigor) and a hydrochloride salt of an aliphatic diamine (requiring specific chemical segregation).
Immediate Action Required:
-
NEVER dispose of this substance down the drain.
-
NEVER mix with oxidizing agents (e.g., Bleach, Nitric Acid) due to the risk of forming explosive chloramines.
-
ALWAYS treat as Hazardous Chemical Waste, regardless of the deuterium label.
Physicochemical Hazard Assessment
Effective disposal requires understanding the material's state. The "2HCl" (dihydrochloride) designation fundamentally alters the handling profile compared to the free amine.
| Property | Free Base (1,3-Diaminopropane) | Target Compound (2HCl Salt) | Disposal Implication |
| Physical State | Liquid (Volatile) | Solid (Crystalline) | Solids are easier to contain but must be kept dry.[1][2][3] |
| Hygroscopicity | Low | High | Absorbs moisture rapidly; waste containers must be hermetically sealed to prevent "caking" or leaching.[1][2][3] |
| Acidity (pH) | Basic (~12) | Acidic (~1-3 in solution) | D002 Corrosive Risk. Do not mix with cyanide or sulfide waste (generates toxic gas).[1][2][3] |
| Volatility | High (Fishy odor) | Low | Lower inhalation risk unless basified.[1][2][3] |
| Reactivity | Reacts with acids | Reacts with bases | Adding base liberates the volatile, odorous free amine.[1][2][3] |
Disposal Decision Matrix (Workflow)
The following logic flow dictates the operational path for disposal based on the physical state of the waste.
Figure 1: Operational decision tree for segregating and packaging amine salt waste.[1][2][3]
Detailed Disposal Protocols
Scenario A: Solid Waste (Excess or Expired Material)
Context: You have a vial of the pure D6-labeled salt that has degraded or is no longer needed.[3]
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Containerization:
-
Do not empty the original vial if possible. Place the entire primary container (vial) into a secondary wide-mouth HDPE (High-Density Polyethylene) jar.
-
If the material is loose, transfer it to a screw-top container. Avoid metal containers as the acidic nature of the salt can corrode them.
-
-
Labeling:
-
Deuterium Note: While D-labeled compounds are chemically identical to H-analogs for disposal, ensure the label explicitly states "Deuterated" if your facility tracks isotopes for inventory retirement costs.
Scenario B: Liquid Waste (Reaction Mixtures)
Context: The amine salt is dissolved in water, methanol, or another solvent.[3]
-
pH Check (Critical):
-
Test the pH of the waste stream.
-
If pH < 2: The waste is RCRA Hazardous (Code D002).
-
If pH > 10: The free amine is present. Ensure the cap is tight to prevent odor release, but be wary of pressure buildup if mixed with other reagents.
-
-
Segregation (The "Never" List):
-
NO Bleach (Sodium Hypochlorite): Reacts with amines to form Chloramines (toxic/explosive gas).
-
NO Nitrites/Nitrates: Risk of forming Nitrosamines (potent carcinogens).
-
NO Aldehydes/Ketones: Unless part of the intended reaction, these will react with the amine (Schiff base formation) and may generate heat.
-
-
Storage:
-
Store in a dedicated "Organic Amines" or "Corrosive" waste carboy.
-
Do not overfill (leave 10% headspace).
-
Regulatory & Compliance Framework (RCRA/EPA)[1][2][3]
Although 1,3-Propanediamine is not explicitly "P-listed" or "U-listed" by the EPA (unlike some specific aromatic amines), it is regulated based on its Characteristics :
-
Corrosivity (D002):
-
Aqueous solutions with pH
2 or 12.5 are automatically hazardous waste.[4] The 2HCl salt is naturally acidic in water.
-
-
Toxicity:
-
While not always TCLP regulated, diamines have aquatic toxicity. Drain disposal is strictly prohibited under the Clean Water Act guidelines for most municipalities.
-
-
Incineration Requirement:
-
The ultimate fate of this molecule is high-temperature incineration equipped with a scrubber. The scrubber is essential to capture the Hydrochloric Acid (HCl) released during combustion and the Nitrogen Oxides (NOx) generated from the amine groups.
-
Emergency Spill Procedures
In the event of a spill of this compound:
-
Isolate: Evacuate the immediate area if dust is generated.
-
PPE: Wear a dust mask (N95) or respirator if powder is airborne, plus standard PPE.
-
Neutralization (Spill Only):
-
Cleanup: Sweep up the neutralized paste and place it in a hazardous waste container. Wash the area with water.[5][6][7][10][11][12]
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. 1,3-Diaminopropane Dihydrochloride - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. theformulatorshop.com [theformulatorshop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
